3,3-Diethylpentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74182. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXXYLRPIRDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073941 | |
| Record name | Tetraethylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-20-5 | |
| Record name | 3,3-Diethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane, 3,3-diethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2SWY952L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of 3,3-Diethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3,3-diethylpentane, a highly branched alkane. Also known as tetraethylmethane, its unique structure, featuring a central quaternary carbon atom bonded to four ethyl groups, results in significant steric hindrance and distinct physicochemical properties.[1] This document details the conformational isomers, bond parameters, and spectroscopic signatures of this compound, supported by data from gas-phase electron diffraction, ab initio calculations, and various spectroscopic methods. Detailed experimental protocols are provided for key analytical techniques, and logical workflows are visualized to facilitate a deeper understanding of its structural characteristics.
Introduction
This compound (C9H20) is a colorless and flammable liquid at room temperature and a member of the nonane isomer group.[1] Its highly branched structure imparts properties that are of significant interest in the study of hydrocarbon behavior, including combustion characteristics and molecular interactions.[1] Understanding the intricate details of its molecular geometry and bonding is crucial for developing accurate predictive models for the thermodynamic and chemical properties of sterically hindered alkanes. This guide serves as a technical resource, consolidating structural data and experimental methodologies relevant to the study of this compound.
Molecular Structure and Conformational Analysis
The structure of this compound is characterized by a central quaternary carbon atom, leading to significant steric strain that influences its geometry. This strain results in a distortion from the ideal tetrahedral geometry around the central carbon.[1]
Conformational Isomers
Computational analysis and gas-phase electron diffraction studies have identified five local minima on the potential energy surface of this compound. However, only two of these conformers have significant populations at room temperature.[2][3] These two primary low-energy conformations possess D2d and S4 symmetry.[1][2] The experimental distribution at room temperature is approximately 66% for the more stable D2d conformer and 34% for the S4 conformer.[2][3] This corresponds to an energy difference of 3.3(2) kJ mol-1 in favor of the D2d form.[2][3]
Bonding and Molecular Geometry
The steric hindrance caused by the four ethyl groups leads to notable deviations from standard bond angles. The carbon-carbon-carbon (CCC) bond angles around the central carbon are particularly affected.[1]
Table 1: Experimentally Determined and Calculated CCC Bond Angles at the Central Carbon of this compound
| Conformer Symmetry | Distorted CCC Angle (°) |
| D2d | 106.7(8) |
| S4 | 110.9(4) |
| Data sourced from gas-phase electron diffraction and ab initio calculations.[1][2] |
Further computational analysis has predicted the C(1)−C(2)−C(3) skeletal angle to be approximately 116.5° for both of the main conformers.[1] These distortions are a direct result of the asymmetric distribution of electron density around the methylene (CH2) groups of the ethyl substituents.[1][2]
Spectroscopic Data
Spectroscopic analysis provides valuable insights into the structure and bonding of this compound.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | The most significant fragmentation is the loss of an ethyl radical (•CH2CH3), resulting in a stable tertiary carbocation at a mass-to-charge ratio (m/z) of 99. |
| 1H NMR Spectroscopy | The spectrum is relatively simple, showing signals corresponding to the methyl (-CH3) and methylene (-CH2-) protons of the ethyl groups. |
| 13C NMR Spectroscopy | The spectrum displays distinct signals for the quaternary central carbon, the methylene carbons, and the methyl carbons. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-H stretching and bending vibrations typical of alkanes. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the structure and bonding of this compound.
Synthesis of this compound via Organozinc Reagent
This protocol is based on the reaction of diethylzinc with a suitable electrophile, such as 3-chloro-3-ethylpentane.
Experimental Protocol: Synthesis of this compound
-
Preparation of Diethylzinc: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel, place a zinc-copper couple. Add a mixture of ethyl iodide and ethyl bromide. Heat the mixture to initiate the reaction, which is evidenced by an increased rate of reflux. After the reaction subsides, distill the crude diethylzinc under reduced pressure. Redistill the collected liquid at atmospheric pressure. Caution: Diethylzinc is pyrophoric and must be handled under an inert atmosphere.
-
Reaction with 3-chloro-3-ethylpentane: In a separate flame-dried, nitrogen-flushed flask, dissolve 3-chloro-3-ethylpentane in an anhydrous ether solvent. Cool the solution in an ice bath.
-
Addition of Diethylzinc: Slowly add the freshly prepared diethylzinc to the solution of 3-chloro-3-ethylpentane via a syringe or cannula. Maintain the temperature at 0°C.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by a suitable method (e.g., GC-MS). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. Purify the resulting crude this compound by fractional distillation.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise molecular geometry of volatile compounds in the gas phase.[1]
Experimental Protocol: Gas-Phase Electron Diffraction of this compound
-
Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: Direct a high-energy beam of electrons perpendicular to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector. To compensate for the steep decline in scattering intensity with increasing scattering angle, a rotating sector is placed in front of the detector.
-
Data Analysis: Convert the diffraction pattern into a one-dimensional function of the scattering angle. Subtract the atomic scattering and experimental background to obtain the molecular scattering intensity.
-
Structure Refinement: Fit the experimental molecular scattering data to a theoretical model of the molecule's structure. This refinement process yields precise values for bond lengths, bond angles, and torsional angles.
Ab Initio Calculations
Ab initio calculations are theoretical methods used to predict molecular structure and properties from first principles of quantum mechanics.[4]
Experimental Protocol: Ab Initio Calculation of this compound Conformers
-
Software and Method Selection: Utilize a computational chemistry software package (e.g., Gaussian, Spartan). Select an appropriate level of theory and basis set, such as Møller-Plesset perturbation theory (MP2) with the 6-31G* basis set, which was used in published studies of this compound.[2][3]
-
Input Structure Generation: Create an initial three-dimensional structure of this compound.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation (the most stable structure). This involves systematically varying the bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface.
-
Conformational Search: Conduct a systematic or stochastic conformational search to identify other low-energy conformers, such as the D2d and S4 symmetric forms.
-
Frequency Analysis: For each optimized structure, perform a frequency calculation to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy.
-
Data Analysis: Analyze the output to obtain the optimized geometries (bond lengths, bond angles), relative energies of the conformers, and other calculated properties.
NMR Spectroscopy
Experimental Protocol: 1H and 13C NMR of this compound
-
Sample Preparation: Prepare a solution by dissolving 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the 1H and 13C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC) inlet for volatile liquids. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M+•).
-
Fragmentation: The molecular ion, having excess energy, fragments into smaller, characteristic ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR of this compound
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
The following diagrams illustrate the logical workflows and relationships discussed in this guide.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Diethylpentane
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3-diethylpentane, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Identity
This compound, also known as tetraethylmethane, is a highly branched alkane. Its structure features a central quaternary carbon atom bonded to four ethyl groups.[1] This unique, symmetrical, and sterically hindered structure imparts distinct physicochemical properties compared to its linear or less-branched isomers.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| Synonyms | Tetraethylmethane[1][2][3][4][5][6][7][8] |
| CAS Number | 1067-20-5[1][2][3][5][6][8][9][10][11][12] |
| Molecular Formula | C₉H₂₀[1][2][4][5][6][7][8][9][11][12][13][14] |
| Molecular Weight | 128.25 g/mol [1][2][9] |
| InChI Key | BGXXXYLRPIRDHJ-UHFFFAOYSA-N[1][2][4][5][6][7][8][15] |
| SMILES | CCC(CC)(CC)CC[2][4][9][15] |
Physical Properties
This compound is a colorless and flammable liquid at room temperature.[1][4] Its physical state and properties are significantly influenced by its highly branched structure, which affects intermolecular forces.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid[1][4][13] |
| Odor | Gasoline-like[13] |
| Boiling Point | 146.3 °C[9][10][11][16] |
| Melting Point | -33.1 °C[9][10][11][16] |
| Density | 0.753 g/mL |
| Flash Point | 32.8 °C[9][10][11] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, octane, and ethanol.[4][13] |
| Vapor Pressure | 7.30 mmHg[11] |
| Refractive Index | 1.421[17] |
Chemical Properties and Reactivity
As a saturated alkane, this compound is relatively inert and stable under normal conditions.[4][13] Its reactivity is characteristic of alkanes and primarily involves reactions that break C-H or C-C bonds at high temperatures or in the presence of strong reagents.
-
Combustion : In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.[1] Its highly branched structure gives it unique combustion characteristics, making it a subject of interest in fuel science.[1]
-
Pyrolysis : At high temperatures, this compound can undergo thermal cracking, or pyrolysis, breaking down into smaller, more volatile hydrocarbons.[1]
-
Halogenation : Under ultraviolet (UV) light, it can react with halogens such as chlorine or bromine in a free-radical substitution reaction.[1]
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | The spectrum is relatively simple, showing a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons.[1] |
| ¹³C NMR | The spectrum reveals the different chemical environments of the carbon atoms in the molecule.[1] |
| Mass Spectrometry | The fragmentation pattern is a key identifier. A significant pathway involves the loss of an ethyl radical to form a stable tertiary carbocation at m/z 99. The base peak is often observed at m/z 57.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic C-H stretching and bending vibrations typical of an alkane structure.[1][5] |
Synthesis
This compound can be synthesized through various methods in organic chemistry. One notable method is the alkylation of a pentane derivative using an ethylating agent.[13] Another approach involves the use of organozinc reagents, where diethylzinc reacts with a suitable electrophile like 3-chloro-3-ethylpentane.[1]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of chemical compounds are extensive and typically found in primary scientific literature and specialized methodology handbooks. The following is a general overview of the principles behind the techniques used to determine the properties of this compound.
-
Boiling and Melting Point Determination : These properties are determined by observing the phase transitions of a purified sample. For boiling point, a common laboratory method is distillation, where the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. The melting point is determined by heating a solid sample and recording the temperature range over which it melts.
-
Density Measurement : The density of a liquid is typically measured using a pycnometer, which is a flask with a precise volume. The mass of the liquid-filled pycnometer is measured and divided by its volume.
-
Spectroscopy (NMR, IR, MS) : For Nuclear Magnetic Resonance (NMR) spectroscopy, a sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei provides information about the molecular structure. In Infrared (IR) spectroscopy, a beam of infrared light is passed through the sample, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds. In Mass Spectrometry (MS), the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.
Safety Information
This compound is a flammable liquid and vapor.[2][18] It can cause skin, eye, and respiratory tract irritation.[19] Ingestion poses an aspiration hazard.[19] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be taken when handling this compound.
References
- 1. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 2. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (1067-20-5) for sale [vulcanchem.com]
- 4. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Pentane, 3,3-diethyl- [webbook.nist.gov]
- 6. Pentane, 3,3-diethyl- [webbook.nist.gov]
- 7. Pentane, 3,3-diethyl- [webbook.nist.gov]
- 8. Pentane, 3,3-diethyl- [webbook.nist.gov]
- 9. This compound | 1067-20-5 | FD180783 | Biosynth [biosynth.com]
- 10. This compound, 1 g, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. Page loading... [wap.guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. This compound|1067-20-5|lookchem [lookchem.com]
- 15. 3 3-DIETHYL PENTANE(1067-20-5) 1H NMR spectrum [chemicalbook.com]
- 16. This compound, 100 mg, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 17. This compound [stenutz.eu]
- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1067-20-5 Name: this compound [xixisys.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Thermodynamic Profile of 3,3-Diethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-diethylpentane (also known as tetraethylmethane), a branched alkane with the chemical formula C9H20. The data presented herein is crucial for a variety of applications, including chemical process design, combustion analysis, and in the broader context of understanding structure-property relationships in hydrocarbons. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and provides a visual representation of a typical experimental workflow.
Core Thermodynamic Data
The thermodynamic properties of this compound have been experimentally determined and are compiled below. The data is primarily sourced from the National Institute of Standards and Technology (NIST) and other critically evaluated datasets.[1][2][3]
Enthalpy and Entropy Data
The standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are fundamental thermodynamic quantities.
| Property | Phase | Value | Temperature (K) |
| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -235.6 ± 1.5 kJ/mol | 298.15 |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -200.7 ± 1.6 kJ/mol | 298.15 |
| Standard Molar Entropy (S°) | Liquid | 333.4 J/mol·K | 298.15 |
| Standard Molar Entropy (S°) | Gas | 443.1 J/mol·K | 298.15 |
Heat Capacity
The heat capacity of this compound has been measured across a range of temperatures for its different phases.
Liquid Phase Heat Capacity (Cp) [3]
| Heat Capacity (J/mol·K) | Temperature (K) |
| 260.9 | 260 |
| 278.2 | 298.15 |
| 278.8 | 298.15 |
Gas Phase Heat Capacity (Cp) [2]
| Heat Capacity (J/mol·K) | Temperature (K) |
| 188.1 | 298.15 |
| 209.7 | 400 |
| 261.2 | 500 |
| 311.0 | 600 |
| 355.6 | 700 |
| 394.0 | 800 |
| 426.8 | 900 |
| 454.8 | 1000 |
Phase Transition Data
Key phase transition temperatures and enthalpies are critical for understanding the physical behavior of the compound.
| Property | Value |
| Normal Boiling Point | 419.0 K (145.8 °C) |
| Triple Point Temperature | 240.1 K (-33.05 °C) |
| Enthalpy of Vaporization (ΔvapH) | 39.4 kJ/mol at 298.15 K |
| Enthalpy of Fusion (ΔfusH) | 10.04 kJ/mol |
Experimental Protocols
The thermodynamic data presented in this guide are primarily determined through calorimetric techniques. The two most relevant methods for a volatile hydrocarbon like this compound are bomb calorimetry for determining the enthalpy of combustion (from which enthalpy of formation is derived) and differential scanning calorimetry for measuring heat capacities and enthalpies of phase transitions.
Bomb Calorimetry (for Enthalpy of Combustion)
Bomb calorimetry is a standard technique for determining the heat of combustion of a substance.[4][5] For a volatile liquid like this compound, special handling procedures are required.
Methodology:
-
Sample Preparation: A precise mass of liquid this compound is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a specialized platinum crucible with a lid that can be opened remotely.[3] This is to prevent evaporation before combustion.
-
Bomb Assembly: The sample container is placed in a crucible within a high-pressure stainless steel vessel called a "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is typically added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (typically around 30 atm).[4]
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the this compound releases heat, which is absorbed by the bomb and the surrounding water.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and any side reactions (such as the formation of nitric acid from residual nitrogen). The enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.
Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions)
Differential scanning calorimetry is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[6][7][8]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is hermetically sealed in a small aluminum pan.[9] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating or cooling at a constant rate.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.
-
Data Analysis:
-
Heat Capacity: The heat capacity is determined by measuring the difference in heat flow between the sample and a baseline, and comparing it to the heat flow of a standard material with a known heat capacity.
-
Phase Transitions: Phase transitions, such as melting or boiling, result in endothermic or exothermic peaks in the DSC thermogram. The temperature at which the peak occurs corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for determining the enthalpy of combustion of a volatile liquid like this compound using bomb calorimetry.
Caption: Workflow for Bomb Calorimetry of this compound.
References
- 1. moorparkcollege.edu [moorparkcollege.edu]
- 2. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 3. researchgate.net [researchgate.net]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Conformational Landscape of 3,3-Diethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diethylpentane, also known as tetraethylmethane, presents a compelling case study in conformational analysis due to the significant steric hindrance around its central quaternary carbon atom. Understanding the conformational preferences and energy landscape of such highly branched alkanes is crucial for the accurate parameterization of molecular mechanics force fields and for predicting the physicochemical properties of larger molecules, including drug candidates, that contain similar structural motifs. This technical guide provides an in-depth analysis of the conformational isomers of this compound, summarizing key quantitative data from gas electron diffraction (GED) and ab initio computational studies. Detailed methodologies for these experimental and theoretical approaches are also presented, alongside visualizations of the conformational relationships and analytical workflows.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical and pharmaceutical research. Highly branched alkanes, such as this compound (C9H20), serve as fundamental models for understanding the intricate interplay of steric and electronic effects that govern molecular shape and stability.
The central quaternary carbon in this compound, bonded to four ethyl groups, imposes significant steric constraints that dictate the accessible conformations and the energy barriers between them. This guide synthesizes the current understanding of the conformational preferences of this compound, drawing primarily from seminal work combining gas electron diffraction with ab initio calculations.
Conformational Isomers of this compound
Computational studies have identified five local minima on the potential energy surface of this compound. However, at room temperature, only two of these conformers have significant populations. These are designated by their point group symmetries: D₂d and S₄.
The D₂d Conformer
The D₂d conformer is the most stable and abundant conformer of this compound. In this arrangement, the four ethyl groups are oriented in a staggered fashion relative to each other, minimizing steric repulsion.
The S₄ Conformer
The S₄ conformer is the second most stable conformer. It is less stable than the D₂d form due to increased steric interactions between the ethyl groups.
dot
Caption: Equilibrium between the two most stable conformers of this compound.
Quantitative Conformational Data
The primary quantitative data on the conformational analysis of this compound comes from a combined gas electron diffraction and ab initio study. The key findings are summarized in the tables below.
Conformer Populations and Energy Difference
| Conformer | Symmetry | Population at Room Temperature (%) | Relative Enthalpy (ΔH°) (kJ mol⁻¹) |
| 1 | D₂d | 66 (2) | 0 (Reference) |
| 2 | S₄ | 34 (2) | 3.3 (2) |
Data from gas electron diffraction and ab initio calculations.
Key Structural Parameters
Significant distortion from the ideal tetrahedral geometry around the central carbon atom is observed due to steric strain.
| Conformer | Symmetry | C-C-C Bond Angle (°) at Central Carbon |
| D₂d | D₂d | 106.7 (8) (two angles) |
| S₄ | S₄ | 110.9 (4) (two angles) |
Data from gas electron diffraction.
Experimental and Computational Protocols
A robust conformational analysis relies on the synergy between experimental measurements and theoretical calculations.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the gas-phase structure of molecules.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electric field of the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.
-
Data Analysis: The diffraction pattern is converted into a molecular scattering curve. This experimental curve is then compared to theoretical curves calculated for different molecular geometries. A least-squares refinement process is used to find the structural parameters (bond lengths, bond angles, and dihedral angles) and conformer populations that best fit the experimental data.
dot
Caption: A simplified workflow for a gas electron diffraction experiment.
Ab Initio Computational Chemistry
Ab initio (from first principles) calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule.
Methodology:
The conformational analysis of this compound was performed using Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G* basis set.
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the dihedral angles of the ethyl groups to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the structure that corresponds to a local minimum on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed for each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative stabilities.
-
Population Analysis: The Boltzmann distribution is used to calculate the theoretical population of each conformer at a given temperature based on their relative free energies.
dot
Caption: A typical workflow for computational conformational analysis.
Conclusion
The conformational analysis of this compound reveals a landscape dominated by two primary conformers, D₂d and S₄, with the D₂d form being the more stable. The significant deviation from ideal tetrahedral geometry at the central carbon highlights the importance of steric effects in determining the structure of highly branched alkanes. The combination of gas electron diffraction and ab initio calculations provides a powerful approach for elucidating the detailed three-dimensional structures and relative stabilities of flexible molecules. The data and methodologies presented in this guide serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are working with molecules containing sterically demanding structural motifs. Further studies to experimentally determine the rotational energy barriers would provide a more complete picture of the dynamic behavior of this molecule.
Synthesis of 3,3-Diethylpentane: A Two-Step Conversion from 3-Ethyl-3-Pentanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathway for the preparation of 3,3-diethylpentane, a saturated alkane, commencing from the tertiary alcohol, 3-ethyl-3-pentanol. The synthesis is a two-step process involving an initial acid-catalyzed dehydration of the alcohol to yield an alkene intermediate, followed by catalytic hydrogenation to afford the final saturated product. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols based on established chemical principles, and a summary of the physicochemical properties of the key compounds involved.
Reaction Overview
The conversion of 3-ethyl-3-pentanol to this compound is not a direct transformation but proceeds through a sequential elimination and addition reaction.
Step 1: Dehydration of 3-Ethyl-3-Pentanol
The first step involves the acid-catalyzed dehydration of 3-ethyl-3-pentanol. Tertiary alcohols readily undergo elimination reactions in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), upon heating.[1] The primary product of this reaction is the most stable alkene, 3-ethyl-2-pentene, following Zaitsev's rule.
Step 2: Catalytic Hydrogenation of 3-Ethyl-2-Pentene
The resulting alkene, 3-ethyl-2-pentene, is then subjected to catalytic hydrogenation to yield this compound. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2]
Experimental Protocols
The following protocols are based on general and well-established procedures for the dehydration of tertiary alcohols and the catalytic hydrogenation of alkenes.[3][4] Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Acid-Catalyzed Dehydration of 3-Ethyl-3-Pentanol to 3-Ethyl-2-Pentene
This procedure is adapted from a general method for the dehydration of secondary alcohols.[3]
Materials:
-
3-Ethyl-3-pentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[3]
-
Distilled water
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to 3-ethyl-3-pentanol. A typical ratio for similar alcohol dehydrations is approximately 1:4 acid to alcohol by volume.
-
Assemble a distillation apparatus with the round-bottom flask.
-
Gently heat the mixture using a heating mantle. The temperature required for the dehydration of tertiary alcohols is typically in the range of 25–80°C.[1] The alkene product, 3-ethyl-2-pentene, will distill as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize any acidic impurities.
-
Wash the organic layer with distilled water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.
-
Purify the crude 3-ethyl-2-pentene by simple distillation to obtain the final product.
Step 2: Catalytic Hydrogenation of 3-Ethyl-2-Pentene to this compound
This protocol is based on general procedures for the catalytic hydrogenation of alkenes using palladium on carbon.[4]
Materials:
-
3-Ethyl-2-pentene
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or ethyl acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Filtration setup (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve 3-ethyl-2-pentene in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol% of the substrate).
-
Seal the reaction vessel and flush it with nitrogen or argon, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (the pressure can range from atmospheric pressure using a balloon to higher pressures in a specialized apparatus) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by distillation.
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material, intermediate, and final product.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Ethyl-3-pentanol | C₇H₁₆O | 116.20 | 141-142 |
| 3-Ethyl-2-pentene | C₇H₁₄ | 98.19 | 95-96 |
| This compound | C₉H₂₀ | 128.26 | 146.3[5] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3-Ethyl-3-pentanol | Spectra available, specific shifts not detailed in search results.[6] | 76.5, 31.5, 8.0[6] |
| 3-Ethyl-2-pentene | 5.2 (q, 1H), 2.0 (m, 4H), 1.6 (d, 3H), 0.9 (t, 6H) (Predicted)[7][8] | 138.0, 122.0, 25.0, 21.0, 14.0, 12.0 (Predicted)[8] |
| This compound | 1.2 (q, 8H), 0.8 (t, 12H) (Predicted)[9] | 37.0, 25.0, 8.0 (Predicted)[5] |
Note: Predicted NMR data is based on the chemical structure and typical chemical shifts. Actual experimental values may vary slightly.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and the overall experimental workflow.
Reaction Pathway
Caption: Overall reaction pathway from 3-ethyl-3-pentanol to this compound.
Mechanism of Dehydration (E1)
Caption: E1 mechanism for the acid-catalyzed dehydration of 3-ethyl-3-pentanol.
Mechanism of Catalytic Hydrogenation
Caption: Mechanism of catalytic hydrogenation of 3-ethyl-2-pentene.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts | MDPI [mdpi.com]
- 5. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethyl-3-pentanol(597-49-9) 13C NMR spectrum [chemicalbook.com]
- 7. 3-ETHYL-2-PENTENE(816-79-5) 1H NMR [m.chemicalbook.com]
- 8. 3-Ethyl-2-pentene | C7H14 | CID 13159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3 3-DIETHYL PENTANE(1067-20-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 3,3-Diethylpentane in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-diethylpentane, a branched-chain alkane. The document outlines the theoretical principles governing its solubility based on its non-polar nature. While extensive quantitative data for this specific compound is not widely published, this guide presents expected solubility trends in various organic solvent classes. Furthermore, a detailed, standard experimental protocol for determining liquid-liquid solubility via the isothermal shake-flask method is provided for researchers seeking to generate empirical data. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility of non-polar compounds.
Introduction: Physicochemical Properties of this compound
This compound (C₉H₂₀) is a colorless, flammable liquid classified as a branched-chain alkane.[1][2] As a non-polar hydrocarbon, its molecular structure is characterized by carbon-carbon and carbon-hydrogen single bonds, with a symmetrical arrangement of ethyl groups on a pentane backbone.[2] This non-polar nature is the primary determinant of its solubility behavior. The fundamental principle governing this behavior is "like dissolves like," which dictates that non-polar solutes will readily dissolve in non-polar solvents, while showing poor solubility in polar solvents.[3][4] Alkanes are hydrophobic ("water-fearing") and do not form the hydrogen bonds necessary to dissolve in polar solvents like water.[1][3] Conversely, they interact favorably with other non-polar molecules through weak van der Waals forces (specifically, London dispersion forces).[3]
Solubility Profile of this compound
Quantitative solubility data for this compound across a wide spectrum of organic solvents is sparse in published literature. However, based on its alkane structure, a qualitative and predictive solubility profile can be established. This compound is expected to be highly soluble or completely miscible with other hydrocarbons and non-polar solvents.[1][2] Its solubility will decrease significantly in polar solvents.
Data Presentation: Expected Solubility in Common Organic Solvents
The following table summarizes the expected solubility of this compound in various classes of organic solvents at standard temperature and pressure. For comparative context, quantitative data for n-nonane, a structurally similar straight-chain alkane, in methanol is included to illustrate temperature dependency.
| Solvent Class | Solvent Example | Polarity | Expected Solubility of this compound |
| Non-Polar Aliphatic | Hexane, Octane | Non-Polar | Miscible[1] |
| Non-Polar Aromatic | Toluene, Benzene | Non-Polar | Miscible[5] |
| Halogenated | Dichloromethane | Non-Polar | Soluble |
| Ethers | Diethyl Ether | Low | Soluble[6] |
| Ketones | Acetone | Polar Aprotic | Partially Soluble / Soluble[7] |
| Esters | Ethyl Acetate | Polar Aprotic | Partially Soluble / Soluble[6] |
| Alcohols | Ethanol, Methanol | Polar Protic | Sparingly to Partially Soluble[1][8] |
| Highly Polar | Water | Polar Protic | Insoluble[1][3] |
Table 1: Qualitative Solubility of this compound.
Quantitative Example: Solubility of n-Nonane in Methanol
To illustrate the effect of temperature on alkane solubility in a polar organic solvent, the following data for n-nonane is presented. It is expected that this compound would exhibit a similar trend.
| Temperature (°C) | Solubility of n-Nonane in Methanol (g/L) |
| 5 | 84 |
| 10 | 95 |
| 15 | 105 |
| 20 | 116 |
| 25 | 129 |
| 30 | 142 |
| 35 | 155 |
| 40 | 170 |
Table 2: Temperature-dependent solubility of n-nonane in methanol.[9] This data demonstrates that solubility increases with temperature.[1][5]
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method.[10] This analytical approach involves creating a saturated solution and then measuring the concentration of the solute in that solution.
Materials and Equipment
-
Solute: this compound (purity ≥95%)
-
Solvent: Selected organic solvent of appropriate grade
-
Apparatus:
-
Analytical balance
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated thermometer
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
-
Experimental Procedure
-
Preparation: Add an excess amount of the solute (this compound) to a known volume of the solvent in a glass vial. The presence of undissolved solute is essential to ensure a saturated solution is formed at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved phase settle. To ensure complete separation of the excess solute from the saturated solution, centrifuge the vials at a moderate speed.[11]
-
Sampling: Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately pass the solution through a chemically inert syringe filter to remove any remaining microscopic undissolved droplets.[11]
-
Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated GC-FID system. A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[11]
-
Data Reporting: The solubility is calculated from the measured concentration of the saturated solution and is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.[11]
Visualization of Experimental Workflow
The logical flow of the isothermal shake-flask method for determining solubility is depicted below.
Caption: A generalized workflow for determining equilibrium solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. oit.edu [oit.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. haltermann-carless.com [haltermann-carless.com]
- 7. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 8. quora.com [quora.com]
- 9. N-NONANE | 111-84-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isomers of Nonane and Their Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of nonane (C₉H₂₀), with a specific focus on their boiling points and the structural factors that influence this critical physical property. This document is intended for a technical audience and includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of the physicochemical properties of these alkanes.
Introduction
Nonane and its isomers are saturated hydrocarbons that are components of gasoline and other fuels. Their physical properties, particularly their boiling points, are of significant interest in the petrochemical industry for optimizing refining processes and fuel formulations. In the context of drug development, understanding the behavior of small aliphatic compounds can be relevant to the study of lipophilicity and the interaction of molecules with biological membranes. Nonane has 35 structural isomers, each with a unique three-dimensional arrangement of atoms, which in turn leads to distinct physical properties.
Isomers of Nonane and Their Boiling Points
The 35 structural isomers of nonane exhibit a range of boiling points, primarily influenced by the degree of branching in their carbon skeletons. As a general principle, for a given molecular weight, a higher degree of branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces (specifically, London dispersion forces), resulting in a lower boiling point. Conversely, straight-chain alkanes have the largest surface area, leading to stronger intermolecular attractions and higher boiling points.
Below is a table summarizing the boiling points of a selection of nonane isomers.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Nonane | Straight-chain | 151[1][2][3][4][5] |
| 2-Methyloctane | Branched | 143.2[6][7][8][9] |
| 3-Methyloctane | Branched | 144[10][11][12][13][14] |
| 4-Methyloctane | Branched | 142[15][16][17][18][19] |
| 2,2-Dimethylheptane | Highly Branched | 132-133[20][21][22][23][24] |
| 3,3-Dimethylheptane | Highly Branched | Not available |
| 2,2,3-Trimethylhexane | Highly Branched | 133.6 - 134[25][26][27] |
| 2,2,4-Trimethylhexane | Highly Branched | 125-127[28][29][30][31] |
| 2,2,5-Trimethylhexane | Highly Branched | 122-124[32][33][34][35][36] |
| 3,3-Diethylpentane | Highly Branched | 139 - 146.3[37][38][39][40] |
| 2,2,3,3-Tetramethylpentane | Very Highly Branched | 140[41][42][43] |
| 2,2,3,4-Tetramethylpentane | Very Highly Branched | 133[44] |
| 2,3,3,4-Tetramethylpentane | Very Highly Branched | 141.3[45] |
Experimental Protocols for Boiling Point Determination
The determination of boiling points is a fundamental experimental procedure in chemistry. Several methods are employed, each with its own advantages and applications.
Thiele Tube Method
This is a common and efficient method for determining the boiling point of a small quantity of liquid.
Methodology:
-
A small amount of the nonane isomer is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer.
-
The entire assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The unique shape of the Thiele tube allows for uniform heating of the sample.
-
As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.
Distillation Method
Distillation can be used to determine the boiling point of a larger volume of liquid and is also a purification technique.
Methodology:
-
The nonane isomer is placed in a distillation flask, along with boiling chips to ensure smooth boiling.
-
The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it is cooled and condenses back into a liquid.
-
The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point.
Gas Chromatography (ASTM D2887)
For complex mixtures of hydrocarbons, such as those found in petroleum fractions, simulated distillation by gas chromatography is a standard method. ASTM D2887 is a standard test method for determining the boiling range distribution of petroleum fractions.
Methodology:
-
A small sample of the hydrocarbon mixture is injected into a gas chromatograph (GC).
-
The GC is equipped with a column that separates the components of the mixture based on their boiling points.
-
As the components elute from the column, they are detected by a detector (e.g., a flame ionization detector).
-
The retention time of each component is correlated with its boiling point by running a calibration standard containing a mixture of known n-alkanes with known boiling points.
-
The resulting chromatogram provides a distribution of the boiling points of the components in the sample.
Visualization of Structure-Property Relationship
The relationship between the molecular structure of nonane isomers and their boiling points can be visualized as a logical flow. Increased branching leads to a more compact molecular shape, which in turn reduces the surface area available for intermolecular forces, ultimately resulting in a lower boiling point.
This diagram illustrates that as the branching of a nonane isomer increases, its molecular shape becomes more compact. This compactness reduces the available surface area for intermolecular interactions, leading to weaker van der Waals forces and, consequently, a lower boiling point.
References
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- 4. Nonane - Wikipedia [en.wikipedia.org]
- 5. n-Nonane for synthesis 111-84-2 [sigmaaldrich.com]
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- 7. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-METHYLOCTANE | 2216-33-3 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 3-methyloctane [stenutz.eu]
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- 15. chembk.com [chembk.com]
- 16. Page loading... [wap.guidechem.com]
- 17. CAS 2216-34-4: (±)-4-Methyloctane | CymitQuimica [cymitquimica.com]
- 18. Octane, 4-methyl- [webbook.nist.gov]
- 19. Octane, 4-methyl- [webbook.nist.gov]
- 20. 2,2-DIMETHYLHEPTANE | CAS#:1071-26-7 | Chemsrc [chemsrc.com]
- 21. Page loading... [guidechem.com]
- 22. 2,2-dimethylheptane [stenutz.eu]
- 23. quora.com [quora.com]
- 24. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 26. 2,2,3-trimethylhexane [stenutz.eu]
- 27. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]
- 28. 2,2,4-TRIMETHYLHEXANE | CAS#:16747-26-5 | Chemsrc [chemsrc.com]
- 29. chembk.com [chembk.com]
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- 32. 2,2,5-trimethylhexane [stenutz.eu]
- 33. 2,2,5-TRIMETHYLHEXANE CAS#: 3522-94-9 [m.chemicalbook.com]
- 34. 2,2,5-Trimethylhexane, 99% 3522-94-9 India [ottokemi.com]
- 35. Hexane, 2,2,5-trimethyl- (CAS 3522-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 37. This compound, 1 g, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
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- 41. 2,2,3,3-tetramethylpentane [stenutz.eu]
- 42. 2,2,3,3-tetramethylpentane - Wikidata [wikidata.org]
- 43. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 44. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 45. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Steric Hindrance Effects in 3,3-Diethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diethylpentane, also known as tetraethylmethane, serves as a quintessential model for studying the profound impacts of steric hindrance in highly branched alkanes. Its unique structure, featuring a central quaternary carbon atom bonded to four ethyl groups, creates a sterically congested environment that dictates its conformational preferences, molecular geometry, and physicochemical properties.[1] This technical guide provides a comprehensive analysis of the steric effects in this compound, supported by quantitative data from experimental and computational studies. We delve into the conformational isomerism, structural distortions, and the experimental protocols used for these determinations, offering valuable insights for researchers in organic chemistry, computational modeling, and drug design where molecular architecture is paramount.
Introduction to this compound and Steric Hindrance
This compound (C₉H₂₀) is a colorless, flammable liquid and a member of the nonane isomer group.[1][2] Its most notable feature is the extreme steric crowding around the central C3 carbon, a quaternary center bonded to four ethyl substituents. This high degree of branching is the source of significant intramolecular steric repulsion.[1]
Steric effects are nonbonding interactions that influence the shape (conformation) and reactivity of molecules by arising from the spatial arrangement of atoms.[3] In this compound, the repulsive forces between the bulky ethyl groups force the molecule to adopt specific conformations that minimize these unfavorable interactions, leading to significant deviations from idealized tetrahedral geometry.[4][5] Understanding these effects is crucial for predicting molecular behavior, including reactivity and intermolecular interactions.[6]
Conformational Analysis and Molecular Geometry
Gas-phase electron diffraction studies, corroborated by ab initio calculations, have revealed that this compound exists predominantly as a mixture of two low-energy conformers at room temperature.[4][5] These conformers are distinguished by their symmetry.
-
D₂d Conformer: The more stable conformer.
-
S₄ Conformer: The less stable conformer.
The steric strain between the ethyl groups is minimized in these specific spatial arrangements. The population distribution and the energy difference between these conformers are direct quantitative measures of the steric effects at play.
Data Presentation: Conformational Properties
The quantitative data derived from experimental studies are summarized below.
| Property | D₂d Conformer | S₄ Conformer | Reference |
| Experimental Population | 66(2)% | 34(2)% | [4][5] |
| Energy Difference (ΔH°) | Favored by 3.3(2) kJ mol⁻¹ | - | [4][5] |
Structural Distortions Due to Steric Hindrance
The steric repulsion between the four ethyl groups forces a significant distortion of the bond angles around the central carbon atom, deviating from the ideal tetrahedral angle of 109.5°. This distortion is a direct consequence of the molecule contorting to relieve steric strain.[1]
| Parameter | Measured/Calculated Value | Conformer | Reference |
| C-C-C Bond Angle | 106.7(8)° (compressed) | D₂d | [1][4][5] |
| C-C-C Bond Angle | 110.9(4)° (widened) | S₄ | [1][4][5] |
| C(1)−C(2)−C(3) Skeletal Angle | ~116.5° | Both | [1] |
These distortions are attributed to the asymmetric distribution of electron density around the methylene (CH₂) groups of the ethyl substituents.[1][4][5]
Experimental and Computational Protocols
The determination of the molecular structure and conformational energetics of this compound relies on a synergistic approach combining gas-phase electron diffraction with theoretical calculations.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds.[1]
-
Sample Preparation: A sample of high-purity this compound is vaporized under high vacuum.
-
Electron Beam Interaction: A high-energy beam of electrons is fired through the gaseous sample.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern of concentric rings.
-
Data Collection: The intensity of the scattered electrons is recorded as a function of the scattering angle using photographic plates or a CCD detector.
-
Data Analysis: The diffraction pattern is converted into a molecular scattering curve. This experimental curve is then compared against theoretical curves calculated for different molecular geometries.
-
Structure Refinement: A least-squares refinement process is used to find the geometric parameters (bond lengths, bond angles, and torsional angles) of the molecular model that best fits the experimental data. For this compound, this analysis must account for the mixture of D₂d and S₄ conformers.
Computational Protocol: Ab Initio Calculations
Theoretical calculations are essential for identifying stable conformers and providing initial geometries for the GED analysis. The study cited utilized the Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G* basis set.[4][5]
-
Potential Energy Surface (PES) Scan: A systematic scan of the PES is performed by rotating the ethyl groups to locate all possible energy minima (stable conformers) and transition states. Five local minima were identified for this compound.[4][5]
-
Geometry Optimization: The geometry of each identified local minimum is fully optimized at the MP2/6-31G* level of theory to find the lowest energy structure for that conformer.
-
Frequency Calculation: Vibrational frequencies are calculated for each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Energy Analysis: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature. The calculations confirmed that only the D₂d and S₄ conformers have significant populations at room temperature.[4][5]
Synthesis and Physicochemical Properties
The sterically hindered nature of this compound influences its bulk physical properties.
Synthesis
This compound can be synthesized via the alkylation of pentane with ethyl chloride, a process valuable in organic and industrial chemistry.[2]
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical and thermodynamic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀ | [1] |
| Molecular Weight | 128.255 g/mol | [7] |
| Boiling Point | 118.00 °C | [2] |
| Melting Point | -129.00 °C | [2] |
| Density | 0.7365 g/cm³ | [2] |
| Vapor Pressure | 5.63 mmHg at 25°C | [8] |
| Flash Point | 32.8 °C | [8] |
| ΔH° formation (gas, 298.15K) | -237.8 kJ/mol (CBS-QB3) | [9] |
Conclusion
The case of this compound provides a clear and quantitatively supported illustration of the consequences of severe steric hindrance. The repulsive forces among the four ethyl groups dictate the molecule's existence as a mixture of two primary conformers (D₂d and S₄) and cause significant, measurable distortions in its core geometry. The methodologies of gas-phase electron diffraction and ab initio calculations are shown to be indispensable tools for elucidating such complex structural details. For researchers in drug development and materials science, the principles demonstrated by this compound underscore the critical importance of steric considerations in molecular design and function.
References
- 1. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. soul.fossee.in [soul.fossee.in]
- 7. Pentane, 3,3-diethyl- [webbook.nist.gov]
- 8. This compound|1067-20-5|lookchem [lookchem.com]
- 9. This compound (1067-20-5) for sale [vulcanchem.com]
Methodological & Application
Synthesis of 3,3-Diethylpentane via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the synthetic pathway for producing 3,3-diethylpentane, a saturated hydrocarbon. The synthesis is a two-stage process commencing with the formation of a tertiary alcohol, 3-ethyl-3-pentanol, through a Grignard reaction. This key carbon-carbon bond-forming step involves the reaction of ethylmagnesium bromide with diethyl ketone. The subsequent stage involves the deoxygenation of the tertiary alcohol intermediate to yield the final alkane product, this compound. This protocol provides detailed experimental procedures, quantitative data, and a visual workflow for the complete synthesis.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency.[1][2] Developed by Victor Grignard, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on an electrophilic carbon, such as the carbonyl carbon of a ketone.[2][3] This reaction is a standard method for the synthesis of secondary and tertiary alcohols.[1][4]
The synthesis of this compound first requires the formation of its corresponding tertiary alcohol, 3-ethyl-3-pentanol. This is achieved by reacting diethyl ketone with an ethyl Grignard reagent, specifically ethylmagnesium bromide.[5][6] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield 3-ethyl-3-pentanol.[2] The final step to obtain this compound is the reduction of this tertiary alcohol, a process that removes the hydroxyl group.[7][8]
Data Presentation
| Parameter | Stage 1: Grignard Reaction | Stage 2: Reduction | Reference |
| Product | 3-Ethyl-3-pentanol | This compound | [9] |
| Reactants | Magnesium, Bromoethane, Diethyl Ketone | 3-Ethyl-3-pentanol, Chlorodiphenylsilane, Indium(III) chloride | [10][11] |
| Solvent | Anhydrous Diethyl Ether | Dichloromethane (or similar aprotic solvent) | [10] |
| Reaction Time | ~2 hours for Grignard formation, ~1 hour for ketone addition | Varies based on specific conditions | [10] |
| Temperature | Gentle reflux for Grignard formation, controlled addition of ketone | Room Temperature | [10][11] |
| Workup | Quenching with aq. NH₄Cl or dilute HCl | Standard aqueous workup | [10][12] |
| Purification | Fractional Distillation | Column Chromatography or Distillation | [10] |
| Boiling Point | 140-142 °C (3-Ethyl-3-pentanol) | ~140-143 °C (this compound) | [9] |
Experimental Protocols
Stage 1: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction
This protocol is adapted from established procedures for Grignard synthesis of tertiary alcohols.[10]
Materials:
-
Magnesium turnings
-
Bromoethane (Ethyl bromide)
-
Anhydrous diethyl ether
-
Diethyl ketone
-
Aqueous Ammonium Chloride (saturated solution) or 3M Hydrochloric Acid
-
Anhydrous Potassium Carbonate or Calcium Sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Pressure-equalizing dropping funnel
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
Ensure all glassware is oven-dried to be completely free of moisture.
-
Assemble the three-necked flask with the stirrer, reflux condenser, and dropping funnel.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when bubbling begins and the color of the iodine fades. Gentle warming may be required.
-
Once the reaction starts, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for an additional 15-30 minutes to ensure all the magnesium has reacted.
-
-
Reaction with Diethyl Ketone:
-
Prepare a solution of diethyl ketone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add the diethyl ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reaction and avoid a temperature spike.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[12] Alternatively, for a less acid-sensitive workup, slowly pour the reaction mixture over a mixture of crushed ice and a solution of ammonium chloride.[10]
-
If a large amount of white magnesium salts precipitates, dilute hydrochloric acid can be added dropwise until the solids dissolve.[12][13]
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all the organic extracts and dry them over anhydrous potassium carbonate or calcium sulfate.[10]
-
Filter to remove the drying agent and remove the diethyl ether by distillation.
-
Purify the crude 3-ethyl-3-pentanol by fractional distillation, collecting the fraction boiling at 139-142 °C.[10]
-
Stage 2: Reduction of 3-Ethyl-3-pentanol to this compound
This protocol is a general method for the deoxygenation of tertiary alcohols.[7][11]
Materials:
-
3-Ethyl-3-pentanol (from Stage 1)
-
Chlorodiphenylsilane
-
Indium(III) chloride (InCl₃)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography or distillation apparatus
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-3-pentanol (1.0 equivalent) in anhydrous dichloromethane.
-
Add Indium(III) chloride (catalytic amount, e.g., 5 mol%).
-
To this stirred solution, add chlorodiphenylsilane (1.5-2.0 equivalents) dropwise at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by distillation to yield pure this compound.
-
Synthesis and Workflow Diagrams
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Which ketone will form 3–ethylpentan–3–ol on treatment with ethyl magnesium bromide ? [infinitylearn.com]
- 6. sarthaks.com [sarthaks.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Wurtz Reaction for the Preparation of 3,3-Diethylpentane
For Researchers, Scientists, and Drug Development Professionals
Application Note: Feasibility of Synthesizing 3,3-Diethylpentane via Wurtz Reaction
Introduction
The Wurtz reaction, discovered by Charles-Adolphe Wurtz in 1855, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in an anhydrous solvent (typically dry ether or tetrahydrofuran) to form a new carbon-carbon bond, yielding a higher alkane.[1][2] The general transformation is represented as:
2R–X + 2Na → R–R + 2NaX (where R = alkyl group, X = halogen)[2]
This reaction is most effective for the synthesis of symmetrical alkanes (R-R) where both alkyl halides are identical.[3][4] Using two different alkyl halides (R-X and R'-X) results in a mixture of three products (R-R, R'-R', and R-R'), which are often difficult to separate due to similar boiling points.[5][6][7] The reaction mechanism is believed to involve alkyl radical and/or organosodium intermediates.[8][9][10] A critical requirement is the use of anhydrous conditions, as sodium reacts violently with water, and the reactive intermediates are strongly basic.[3][11]
Analysis of the Proposed Synthesis of this compound
The target molecule, this compound, is a highly branched nonane (C₉H₂₀). A foundational limitation of the Wurtz reaction is its utility in creating symmetrical alkanes by dimerizing an alkyl halide precursor. The structure of this compound does not possess a central carbon-carbon bond that would allow it to be disconnected into two identical alkyl fragments. Therefore, it cannot be synthesized by the coupling of a single type of alkyl halide.
The most significant challenge arises when considering the nature of the alkyl halides that would be required in any Wurtz-type approach. Any precursor leading to the quaternary carbon center of this compound would necessarily be a tertiary alkyl halide. For instance, a hypothetical coupling might involve 3-bromo-3-ethylpentane.
Major Limitations and Expected Side Reactions
The application of the Wurtz reaction to tertiary alkyl halides is notoriously inefficient and generally considered to fail.[2][12][13] Instead of the desired coupling product, the major reaction pathway is elimination.
-
Elimination over Coupling: The reaction conditions, involving a strong reducing agent (sodium metal) that can generate strongly basic intermediates, favor the elimination of HX from the tertiary alkyl halide to form an alkene.[3][12] In the case of 3-bromo-3-ethylpentane, the expected major product would be 3-ethyl-2-pentene.
-
Steric Hindrance: The SN2-like step of the Wurtz reaction, where an alkyl anion attacks a second molecule of alkyl halide, is severely hindered for tertiary substrates.[3][14] This steric hindrance makes the competing elimination pathway far more favorable.
Data Presentation
The following table summarizes the properties of the key compounds involved in the attempted synthesis of a coupled product from 3-bromo-3-ethylpentane, highlighting the expected major (elimination) and minor (coupling) products.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Reactant: 3-Bromo-3-ethylpentane | (CH₃CH₂)₃CBr | C₇H₁₅Br | 179.10 | 55 (at 15 Torr)[15] |
| Major Product (Elimination): 3-Ethyl-2-pentene | CH₃CH=C(CH₂CH₃)₂ | C₇H₁₄ | 98.20 | 95-96 |
| Minor Product (Coupling): 3,3,4,4-Tetraethylhexane | (CH₃CH₂)₃C-C(CH₂CH₃)₃ | C₁₄H₃₀ | 198.40 | ~235-240 (estimated) |
General Experimental Protocol for Wurtz Reaction
Note: The following protocol describes the synthesis of a simple symmetrical alkane (n-hexane from 1-bromopropane) to illustrate the general laboratory procedure for a Wurtz reaction. This is provided for educational purposes, as the direct synthesis of this compound is not feasible via this method.
Objective
To synthesize n-hexane by the Wurtz coupling of 1-bromopropane.
Materials and Equipment
-
Reagents: 1-bromopropane, sodium metal (stored under mineral oil), anhydrous diethyl ether, distilled water, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Equipment: Three-necked round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel (100 mL), calcium chloride drying tubes, magnetic stirrer and stir bar, heating mantle, separatory funnel, distillation apparatus.
Procedure
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a stopper. Place a magnetic stir bar in the flask. Attach drying tubes to the top of the condenser and the dropping funnel to ensure anhydrous conditions. The entire apparatus must be flame-dried under a stream of nitrogen or argon before use.
-
Reagent Preparation: Carefully cut 2.3 g (0.1 mol) of sodium metal into small, thin pieces, removing the outer oxidized layer. Quickly transfer the sodium pieces into the reaction flask containing 50 mL of anhydrous diethyl ether.
-
Initiation: Begin stirring the sodium-ether suspension. Dissolve 12.3 g (0.1 mol) of 1-bromopropane in 40 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Reaction: Add approximately 1-2 mL of the 1-bromopropane solution to the flask to initiate the reaction, which is often indicated by the formation of a cloudy precipitate (NaBr) and gentle refluxing. Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux. The reaction is exothermic. If necessary, use the heating mantle to maintain a gentle reflux after the addition is complete. Continue to reflux for 1 hour.
-
Work-up: After the reaction period, cool the flask in an ice bath. Cautiously add ethanol dropwise to quench any unreacted sodium metal until the fizzing stops.
-
Extraction: Slowly add 50 mL of distilled water to the flask. Transfer the entire mixture to a separatory funnel. Separate the layers and wash the organic (ether) layer twice with 25 mL of water, followed by one wash with 25 mL of saturated sodium chloride solution.
-
Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate. Decant the dried solution and remove the diethyl ether by simple distillation. Finally, purify the resulting crude n-hexane by fractional distillation, collecting the fraction boiling at 68-70 °C.
Safety Precautions
-
Sodium metal is extremely reactive and pyrophoric. It reacts violently with water and alcohols. Handle with forceps and always work in a fume hood.
-
Diethyl ether is highly flammable and volatile. Ensure there are no open flames or spark sources nearby.
-
The reaction is exothermic and can proceed rapidly if the alkyl halide is added too quickly. Maintain careful control over the addition rate.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Visualizations
Logical Pathway for the Reaction of 3-Bromo-3-ethylpentane
Caption: Reaction pathways for 3-bromo-3-ethylpentane under Wurtz conditions.
General Workflow for a Successful Wurtz Reaction
Caption: Generalized experimental workflow for the Wurtz synthesis of a symmetrical alkane.
References
- 1. quora.com [quora.com]
- 2. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Discuss the preparation of alkanes by Wurtz reaction. What is the limitation of the reaction? [doubtnut.com]
- 5. quora.com [quora.com]
- 6. General Methods of Preparation of Alkanes | Wurtz reaction | Reduction of alkyl halides | Hydrogenation of alkenes | Kolbe’s electrolysis method | Grignard reagents | Reduction of alcohols, aldehydes [askiitians.com]
- 7. quora.com [quora.com]
- 8. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. brainly.in [brainly.in]
- 13. sarthaks.com [sarthaks.com]
- 14. scribd.com [scribd.com]
- 15. 3-broMo-3-ethylpentane | 73908-04-0 [amp.chemicalbook.com]
Application Note: Purification of 3,3-Diethylpentane by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethylpentane, a highly branched C9 alkane, serves as a valuable non-polar solvent and a starting material in various chemical syntheses. Its purity is paramount for ensuring reaction specificity and preventing the introduction of unwanted side products. Fractional distillation is a highly effective technique for the purification of this compound, leveraging differences in the boiling points of the compound and its potential impurities. This application note provides a detailed protocol for the purification of this compound using laboratory-scale fractional distillation.
Principle of Separation
Fractional distillation separates liquid mixtures based on the volatility of their components. When a mixture is heated, the component with the lower boiling point will vaporize more readily. In a fractionating column, a series of condensation and vaporization cycles occur on the surface of the packing material or on trays. With each cycle, the vapor becomes progressively enriched in the more volatile component. By maintaining a temperature gradient along the column (hotter at the bottom, cooler at the top), components can be separated. The vapor of the more volatile component eventually reaches the top of the column, where it is condensed and collected as a purified fraction. For alkanes, straight-chain isomers tend to have higher boiling points than their branched counterparts due to greater surface area and stronger van der Waals forces.[1][2][3][4]
Potential Impurities
The nature of impurities in a sample of this compound largely depends on its synthetic route. Common synthesis methods include the reaction of diethylzinc with 3-chloro-3-ethylpentane or the alkylation of pentane.[5] Potential impurities may include:
-
Isomers of nonane: Other branched or straight-chain C9 alkanes.
-
Unreacted starting materials: Such as pentane or ethyl chloride.
-
Byproducts of synthesis: Including other alkylated products.
The boiling points of these potential impurities will differ from that of this compound, making fractional distillation a suitable purification method.
Data Presentation
The successful separation of this compound from its potential impurities by fractional distillation relies on the differences in their boiling points. The following table summarizes the relevant physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C9H20 | 128.26 | 146.3[6][7] |
| n-Nonane | C9H20 | 128.26 | 151[8] |
| 2,2-Dimethylheptane | C9H20 | 128.26 | 132[8] |
| Pentane | C5H12 | 72.15 | 36.1 |
| Ethyl Chloride | C2H5Cl | 64.51 | 12.3 |
Experimental Protocol
This protocol outlines the fractional distillation of this compound on a laboratory scale.
Materials and Equipment:
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)
-
Distillation head (still head) with a thermometer adapter
-
Thermometer (-10 to 200 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, of appropriate sizes)
-
Boiling chips or magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
-
Water source for the condenser
Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar or boiling chips into the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Securely clamp the flask to a stand and place it in the heating mantle.
-
Attach the fractionating column vertically to the neck of the flask.
-
Place the distillation head on top of the fractionating column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.[9]
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
Loosely wrap the fractionating column and the neck of the flask with insulating material to minimize heat loss.[10]
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the crude this compound gently. If using a stirrer, ensure it is rotating at a steady rate.
-
Observe the mixture as it begins to boil. A ring of condensing vapor will be seen rising slowly up the fractionating column.[9]
-
Adjust the heating rate to maintain a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.
-
Record the temperature at which the first drop of distillate is collected. This will be the boiling point of the most volatile impurity.
-
Collect this initial fraction (forerun) in the first receiving flask until the temperature at the distillation head begins to rise.
-
As the temperature approaches the boiling point of this compound (approx. 146 °C), change to a new, clean, pre-weighed receiving flask.
-
Collect the main fraction of purified this compound while the temperature remains constant at its boiling point.
-
If the temperature begins to drop, it may indicate that most of the this compound has distilled. If the temperature rises significantly above the boiling point of this compound, it indicates the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction in a separate flask.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid cracking of the residue.[10]
-
-
Post-Distillation:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fraction using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the fractional distillation process for purifying this compound.
Caption: Workflow for the purification of this compound.
Conclusion
Fractional distillation is a robust and reliable method for the purification of this compound. By carefully controlling the distillation rate and monitoring the temperature, it is possible to effectively separate the desired compound from both lower and higher boiling point impurities. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists to obtain high-purity this compound for their specific applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. This compound | 1067-20-5 | FD180783 | Biosynth [biosynth.com]
- 8. quora.com [quora.com]
- 9. Purification [chem.rochester.edu]
- 10. cerritos.edu [cerritos.edu]
Application Note: GC-MS Analysis of 3,3-Diethylpentane
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3,3-diethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No: 1067-20-5), a branched alkane, is relevant in various fields, including petrochemical analysis and as a component in complex hydrocarbon mixtures. The methodology presented herein provides a robust framework for the separation, identification, and quantification of this compound, catering to the needs of researchers, scientists, and professionals in drug development and related industries. This document outlines the necessary instrumentation, experimental procedures, and data analysis techniques, and includes a summary of its characteristic mass spectrum.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.[1] This combination is ideal for the analysis of volatile and semi-volatile organic compounds, such as the branched alkane this compound. The structural elucidation of such hydrocarbons is crucial for quality control in the fuel industry, environmental monitoring, and as reference standards in chemical synthesis.
The analysis of this compound by GC-MS allows for its unambiguous identification through its characteristic retention time and mass spectrum. The electron ionization (EI) mass spectrum of this compound is distinguished by a specific fragmentation pattern, which serves as a molecular fingerprint. While the molecular ion peak at m/z 128 is often of very low abundance or absent due to the instability of the parent ion, the spectrum is dominated by stable carbocation fragments.
Quantitative Data Summary
The mass spectrum of this compound is characterized by several key fragment ions. The base peak, which is the most intense, is observed at an m/z of 57. Another prominent peak is found at m/z 99, resulting from the loss of an ethyl group. The relative intensities of these and other significant ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Relative Intensity (%) |
| 128 | Molecular Ion | [C₉H₂₀]⁺• | Very Low / Absent |
| 99 | [M - CH₂CH₃]⁺ | [C₇H₁₅]⁺ | High |
| 57 | Tertiary Butyl Cation | [C₄H₉]⁺ | 100 (Base Peak) |
| 43 | Propyl Cation | [C₃H₇]⁺ | Moderate |
| 41 | Allyl Cation | [C₃H₅]⁺ | Moderate |
Data sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocol
This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument parameters may be optimized to suit specific laboratory conditions and analytical requirements.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or pentane. Create a series of calibration standards by serial dilution of the stock solution to the desired concentration range.
-
Sample Preparation: For liquid samples, dilute an accurately weighed or measured volume in a suitable solvent. For solid or semi-solid matrices, an appropriate extraction technique, such as solid-phase microextraction (SPME) or solvent extraction, should be employed to isolate the volatile components.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5975C Mass Selective Detector or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of hydrocarbons.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
3. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra for each standard and sample injection.
-
Identify the this compound peak in the chromatogram based on its retention time, which can be confirmed by running a known standard.
-
Confirm the identity of the compound by comparing its acquired mass spectrum with a reference spectrum from a library (e.g., NIST/EPA/NIH Mass Spectral Library). The characteristic fragments at m/z 57 and 99 should be present.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the GC-MS analysis process.
Caption: Experimental workflow for GC-MS analysis.
Caption: Fragmentation pathway of this compound.
References
Application Notes and Protocols for FT-IR Spectrum Analysis of 3,3-Diethylpentane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,3-Diethylpentane (C9H20) is a highly branched alkane.[1][2] Its symmetrical structure, featuring a central quaternary carbon bonded to four ethyl groups, provides a unique model for studying the effects of extreme branching on the physicochemical properties of hydrocarbons.[2] Infrared (IR) spectroscopy is a powerful analytical technique used to identify the characteristic C-H stretching and bending vibrations within the alkane structure.[2] This document provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, including data interpretation and visualization of the experimental workflow.
Principle of FT-IR Spectroscopy of Alkanes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When a molecule absorbs IR radiation, it undergoes a transition to a higher vibrational state. The specific frequencies of IR radiation absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule.
For alkanes like this compound, the IR spectrum is characterized by absorptions arising from C-H stretching and bending vibrations. C-C stretching and bending bands are generally weak or fall in the low-frequency region, making them less prominent.[3][4][5] The primary vibrational modes observed are:
-
C-H Stretching: Occurs in the 3000-2850 cm⁻¹ region.[3][4][5]
-
C-H Bending (Scissoring): Found around 1470-1450 cm⁻¹.[4][5]
-
C-H Bending (Methyl Rocking): Appears in the 1370-1350 cm⁻¹ range.[4][5]
The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, which contains complex vibrational patterns unique to each molecule.[4][5]
Predicted FT-IR Absorption Data for this compound
The following table summarizes the expected characteristic absorption bands for this compound based on the typical vibrational frequencies for alkanes.
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Asymmetric C-H Stretching | -CH₃, -CH₂ | 2960 - 2926 | Strong |
| Symmetric C-H Stretching | -CH₃, -CH₂ | 2876 - 2858 | Strong |
| C-H Bending (Scissoring) | -CH₂ | ~1465 | Medium |
| Asymmetric C-H Bending (Methyl) | -CH₃ | ~1470 | Medium |
| Symmetric C-H Bending (Methyl) | -CH₃ | ~1378 | Medium |
Experimental Protocol: FT-IR Analysis of Liquid this compound
This protocol outlines the procedure for obtaining an FT-IR spectrum of a neat liquid sample.
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
This compound (liquid)
-
Salt plates (e.g., NaCl or KBr) and holder
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., hexane or acetone)
-
Lens tissue
3.2. Instrument Preparation
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Open the sample compartment and ensure it is clean and dry.
-
Perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.
3.3. Sample Preparation (Neat Liquid Film)
-
Clean the salt plates thoroughly with a suitable solvent and dry them completely with a gentle stream of nitrogen or by carefully wiping with lens tissue. Avoid contact with water as salt plates are hygroscopic.
-
Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Place the assembled salt plates into the spectrometer's sample holder.
3.4. Spectrum Acquisition
-
Insert the sample holder into the sample compartment of the FT-IR spectrometer and close the lid.
-
Set the desired scanning parameters. Typical parameters include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Number of Scans: 16 to 32 (signal averaging improves the signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
Initiate the sample scan. The instrument will acquire the spectrum and automatically subtract the previously collected background spectrum.
3.5. Data Processing and Analysis
-
The resulting spectrum should show transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Label the significant peaks in the spectrum, corresponding to the characteristic vibrational modes of alkanes.
-
Compare the obtained peak positions with the reference values in the table above to confirm the identity and purity of the sample.
Data Interpretation
The FT-IR spectrum of this compound is expected to be relatively simple, characteristic of an alkane.[6][7]
-
2850-2960 cm⁻¹ Region: A strong, sharp set of peaks in this region confirms the presence of C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups.[7] The presence of multiple peaks indicates different types of C-H bonds.
-
~1465 cm⁻¹ and ~1378 cm⁻¹: These medium intensity peaks correspond to the bending vibrations of the C-H bonds in the methylene and methyl groups, respectively.
-
Fingerprint Region (below 1300 cm⁻¹): This region will show a unique pattern of weaker absorptions resulting from complex C-C stretching and other bending vibrations. While difficult to assign individually, this pattern is a unique identifier for this compound.[5]
The absence of significant peaks in other regions (e.g., no broad peak around 3300 cm⁻¹ for O-H, no sharp peak around 1700 cm⁻¹ for C=O) indicates the absence of common functional groups and suggests a pure alkane sample.
Visualizations
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Logical relationship for FT-IR spectral interpretation of this compound.
Safety Precautions
This compound is a flammable liquid and vapor.[8] Handle with care in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Modeling of 3,3-Diethylpentane Conformers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the computational modeling and conformational analysis of 3,3-diethylpentane. Also known as tetraethylmethane, this highly branched alkane serves as an excellent model system for understanding steric hindrance and conformational preferences in saturated hydrocarbons. The protocols outlined here are applicable to a wide range of computational chemistry software and are intended to guide researchers in performing accurate conformational analysis.
Introduction
This compound (C9H20) is a saturated acyclic alkane with a central quaternary carbon atom bonded to four ethyl groups.[1][2] This high degree of branching leads to significant steric interactions that dictate the molecule's conformational landscape. Understanding the relative stabilities and geometries of different conformers is crucial for predicting its physicochemical properties and reactivity. Computational modeling provides a powerful tool for exploring these conformations and their associated energies.
Previous studies, combining gas-phase electron diffraction and ab initio calculations, have identified two primary low-energy conformations for this compound, possessing D2d and S4 symmetry.[3][4] The D2d conformer is the more stable and abundant form at room temperature.[3] This application note will detail the process of identifying these and other potential conformers, calculating their relative energies, and analyzing their geometric parameters.
Key Molecular Information
| Property | Value | Source(s) |
| Molecular Formula | C9H20 | [2][5][6][7][8][9] |
| Molecular Weight | 128.26 g/mol | [2][6][7][8][9] |
| CAS Number | 1067-20-5 | [2][5][6][7][8] |
| SMILES String | CCC(CC)(CC)CC | [2][5][8][9] |
| PubChem CID | 14020 | [1][2] |
Conformational Analysis Data
The following table summarizes the known computational and experimental data for the two most stable conformers of this compound. This table can be expanded by the user with data generated from the protocols below for other identified conformers.
| Conformer ID | Symmetry | Relative Energy (kcal/mol) | Population at 293 K (%) | Key Dihedral Angles (°) | Key CCC Bond Angles (°) | Rotational Constants (GHz) |
| 1 | D2d | 0.00 | 66 (experimental) | TBD by user | 106.7 (distorted) | TBD by user |
| 2 | S4 | 0.79 (3.3 kJ/mol) | 34 (experimental) | TBD by user | 110.9 (distorted) | TBD by user |
Note: The relative energy is calculated from the enthalpy difference.[3] Key dihedral and CCC bond angles refer to the angles around the central quaternary carbon. Rotational constants are to be determined by the user.
Experimental Protocols
This section provides a generalized protocol for the conformational analysis of this compound using the Gaussian suite of programs. The principles can be adapted to other computational chemistry software packages.
Protocol 1: Conformational Search
Objective: To identify potential low-energy conformers of this compound.
Methodology: A relaxed potential energy surface scan will be performed by systematically rotating one or more dihedral angles.
-
Molecule Building:
-
Open a molecular modeling program (e.g., GaussView).
-
Construct the this compound molecule. Ensure the initial geometry is reasonable (e.g., all single bonds, tetrahedral carbons).
-
Save the initial structure as a Gaussian input file (e.g., 33dep_scan.com).
-
-
Input File Generation for a Relaxed Scan:
-
Open the input file in a text editor.
-
Define the route section for a relaxed potential energy surface scan. A suitable level of theory for an initial scan is a semi-empirical method like PM7 or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)).
-
Specify the dihedral angle(s) to be scanned. For this compound, a key dihedral is defined by the atoms C1-C2-C3-C5 (using a standard numbering scheme where C3 is the central carbon).
-
The input file should have the following structure:
-
In this example, D 1 2 3 5 specifies the dihedral angle, S indicates a scan, 36 is the number of steps, and 10.0 is the step size in degrees.
-
-
Execution and Analysis:
-
Run the Gaussian calculation.
-
Upon completion, open the resulting log file in GaussView.
-
Use the "Results" -> "Scan" menu to visualize the potential energy surface.
-
Identify the minima on the curve, which correspond to stable conformers.
-
Save the coordinates of each unique conformer for further analysis.
-
Protocol 2: Geometry Optimization and Frequency Calculation
Objective: To obtain the optimized geometry, relative energy, and thermodynamic properties of each identified conformer.
Methodology: Perform a full geometry optimization followed by a frequency calculation for each conformer identified in Protocol 1.
-
Input File Generation:
-
For each saved conformer structure, create a new Gaussian input file (e.g., conformer_1_opt.com).
-
Use a higher level of theory for more accurate results, for example, B3LYP with a larger basis set like 6-311+G(d,p) or a more accurate method like MP2.
-
The route section should request both optimization and frequency calculation: #p B3LYP/6-311+G(d,p) Opt Freq.
-
-
Execution and Analysis:
-
Run the Gaussian calculation for each conformer.
-
Verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies (indicating a true minimum).
-
Extract the final electronic energy (SCF Done) and the zero-point corrected energy from the output file.
-
Calculate the relative energy of each conformer with respect to the most stable one.
-
Extract key geometric parameters (bond lengths, angles, dihedral angles) and rotational constants from the output file.
-
Visualizations
Computational Workflow for Conformational Analysis
The following diagram illustrates the general workflow for performing a computational conformational analysis.
References
- 1. This compound (1067-20-5) for sale [vulcanchem.com]
- 2. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Pentane, 3,3-diethyl- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. This compound|1067-20-5|lookchem [lookchem.com]
- 9. GSRS [precision.fda.gov]
Application Notes and Protocols for 3,3-Diethylpentane as a Nonpolar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,3-diethylpentane as a nonpolar solvent, detailing its properties, applications, and relevant experimental protocols. This document is intended to guide laboratory and research professionals in the effective and safe use of this alkane solvent in various chemical and pharmaceutical contexts.
Introduction to this compound
This compound (CAS No: 1067-20-5) is a branched-chain alkane with the chemical formula C₉H₂₀.[1][2] As a saturated hydrocarbon, it is a colorless and flammable liquid with a characteristic gasoline-like odor.[3] Its highly branched and symmetric structure results in a relatively inert and nonpolar character, making it a suitable solvent for nonpolar compounds and in reactions where solvent participation is undesirable.[3] In the pharmaceutical and drug development sectors, nonpolar solvents are crucial for the extraction of active pharmaceutical ingredients (APIs) from natural sources, as a medium for chemical synthesis, and in the purification of nonpolar compounds.[4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, alongside other common nonpolar solvents for comparison. Due to the limited availability of specific experimental data for this compound in some categories, data for structurally similar branched alkanes like isododecane may be used as a proxy and are noted accordingly.
Table 1: Physicochemical Properties of this compound and Other Nonpolar Solvents
| Property | This compound | n-Hexane | Toluene | Dichloromethane |
| CAS Number | 1067-20-5[1] | 110-54-3 | 108-88-3 | 75-09-2 |
| Molecular Formula | C₉H₂₀[1][2] | C₆H₁₄ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 128.26[2] | 86.18 | 92.14 | 84.93 |
| Boiling Point (°C) | 145.8 - 147.3[5] | 69 | 110.6 | 39.6 |
| Melting Point (°C) | -34 to -30[5] | -95 | -95 | -96.7 |
| Density (g/mL at 20°C) | 0.724[5] | 0.659 | 0.867 | 1.326 |
| Flash Point (°C) | 32.8[5] | -22 | 4 | N/A |
| Polarity Index | ~0.1 (estimated for alkanes)[6] | 0.1[6] | 2.4[6] | 3.1[6] |
| Water Solubility | Insoluble[3] | Insoluble | Slightly Soluble | Slightly Soluble |
Applications in Research and Drug Development
Due to its nonpolar and inert nature, this compound is a versatile solvent for various applications in research and development.
Solvent for Nonpolar Compounds
This compound is an excellent solvent for nonpolar and weakly polar compounds such as oils, fats, waxes, and other hydrocarbons.[3] In drug development, it can be employed for the extraction and purification of lipophilic drug candidates from reaction mixtures or natural products. The branching in its structure can influence the solubility of certain solutes compared to linear alkanes.[7][8]
Reaction Medium
The inertness of this compound makes it a suitable medium for reactions involving highly reactive reagents where the solvent must not participate in the reaction.[3] Examples include:
-
Grignard Reactions: While ethers are the most common solvents for Grignard reactions, anhydrous alkanes can be used, particularly when higher reaction temperatures are required than what is achievable with diethyl ether.[9][10]
-
Wurtz Reactions: This reaction involves the coupling of alkyl halides using sodium metal, which necessitates an anhydrous and inert solvent like an alkane.[11][12]
-
Free-Radical Reactions: Nonpolar solvents are ideal for free-radical reactions as they are less likely to interfere with the radical intermediates.[13]
Recrystallization of Nonpolar Compounds
This compound can be used as a solvent for the recrystallization and purification of nonpolar solid compounds. Its relatively moderate boiling point allows for easy removal by evaporation after the crystallization process.
Experimental Protocols
While specific published protocols detailing the use of this compound are scarce, the following representative protocols illustrate how it can be employed in common organic synthesis reactions.
Representative Protocol: Grignard Reaction for the Synthesis of a Tertiary Alcohol
This protocol describes the synthesis of a tertiary alcohol using a Grignard reagent, where this compound can be used as the nonpolar, anhydrous solvent.
Objective: To synthesize triphenylmethanol from phenylmagnesium bromide and benzophenone.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Bromobenzene
-
Benzophenone
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether (for comparison or co-solvent if needed)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Add magnesium turnings (2.4 g, 0.1 mol) and a small crystal of iodine to the flask.
-
Gently heat the flask with a heat gun to sublime the iodine, which helps to activate the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Add 50 mL of anhydrous this compound to the flask.
-
In the dropping funnel, place a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous this compound.
-
Add about 5 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (18.2 g, 0.1 mol) in 50 mL of anhydrous this compound.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 30 minutes.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude triphenylmethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure triphenylmethanol.
-
Workflow Diagram for Grignard Synthesis
Caption: Workflow for the synthesis of triphenylmethanol via a Grignard reaction.
Safety and Handling
This compound is a flammable liquid and vapor.[1][14] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[14] As with other alkanes, it can cause skin and eye irritation.[14] Inhalation of vapors may cause drowsiness or dizziness.[14]
Table 2: GHS Hazard Information for this compound
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammable liquids | Category 2 or 3[1] | H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor.[1] |
| Skin corrosion/irritation | (Not classified, but irritation possible) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Aspiration hazard | (Not classified, but a risk for alkanes) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. |
Note: GHS classification may vary between suppliers.
Logical Relationships in Solvent Selection
The choice of a solvent is a critical step in experimental design. The following diagram illustrates the logical considerations for selecting a nonpolar solvent like this compound.
References
- 1. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scribd.com [scribd.com]
- 5. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 6. Polarity Index [macro.lsu.edu]
- 7. bspublications.net [bspublications.net]
- 8. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organic chemistry - It is possible to synthesize this compound ("tetraethylmethane") from carbon tetrachloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for Combustion and Pyrolysis Studies of 3,3-Diethylpentane
Disclaimer: Experimental data specifically for the combustion and pyrolysis of 3,3-diethylpentane is limited in publicly available literature. Due to its structural similarity as a highly branched alkane, this document utilizes data and protocols for its well-studied isomer, 2,2,4-trimethylpentane (isooctane), as a representative analogue. The principles and methodologies described are directly applicable to the study of this compound, and similar results are anticipated.
Introduction
This compound (C9H20) is a highly branched alkane and an isomer of nonane. Understanding its behavior under high-temperature conditions is crucial for developing accurate combustion models for gasoline and jet fuels, where such branched structures are prevalent. This document provides detailed application notes and experimental protocols for studying the combustion and pyrolysis of this compound, primarily using shock tube and jet-stirred reactor methodologies.
Physicochemical Properties and Thermochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experiments and interpreting results.
| Property | Value |
| Molecular Formula | C9H20 |
| Molecular Weight | 128.26 g/mol |
| CAS Number | 1067-20-5 |
| Boiling Point | 146.3 °C |
| Melting Point | -33.1 °C |
| Flash Point | 32.8 °C |
| Standard Enthalpy of Combustion | -6126.1 to -6122.9 MJ/mol |
Source: National Institute of Standards and Technology (NIST) Chemistry WebBook
Part 1: Pyrolysis Studies of this compound using a Single-Pulse Shock Tube
Pyrolysis is the thermal decomposition of a molecule in the absence of an oxidizing agent. Shock tubes are ideal for studying high-temperature pyrolysis kinetics due to their ability to generate well-defined temperature and pressure conditions for short reaction times.
Experimental Protocol: Single-Pulse Shock Tube Pyrolysis
This protocol outlines the steps for studying the pyrolysis of this compound using a single-pulse shock tube coupled with gas chromatography-mass spectrometry (GC-MS) for product analysis.
1. Mixture Preparation:
-
Prepare a dilute mixture of this compound in an inert gas (e.g., Argon or Helium). A typical concentration is 0.02% to 0.05% of the fuel.
-
Use a heated mixing tank (maintained at approximately 398 K) to ensure the fuel is fully vaporized and to prevent condensation.
2. Shock Tube Operation:
-
The single-pulse shock tube consists of a driver section and a driven section, separated by a diaphragm.
-
Evacuate the driven section to a high vacuum before introducing the gas mixture.
-
Introduce the prepared fuel/inert gas mixture into the driven section to a specific initial pressure.
-
Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures.
-
The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture. The wave reflects off the end wall, further increasing the temperature and pressure to the desired experimental conditions.
-
A dump tank is used to quench the reaction by rapidly cooling the mixture after a specific residence time (typically around 1.70 ms).
3. Product Sampling and Analysis:
-
Extract the post-shock gas mixture from the end-wall region of the shock tube.
-
Analyze the collected sample using a gas chromatograph (GC) equipped with both a Flame Ionization Detector (FID) for hydrocarbon analysis and a Thermal Conductivity Detector (TCD) for permanent gases. A mass spectrometer (MS) coupled to the GC allows for definitive identification of the pyrolysis products.
4. Data Analysis:
-
Quantify the mole fractions of the reactant and all identified products.
-
Plot the product mole fractions as a function of the post-shock temperature to obtain product distribution profiles.
Expected Product Distribution (Based on Isooctane Pyrolysis)
The pyrolysis of highly branched alkanes like this compound is expected to yield a variety of smaller hydrocarbons. The table below shows the major products observed during the pyrolysis of isooctane at a pressure of 5 bar.
| Temperature (K) | Methane (CH4) | Ethylene (C2H4) | Propene (C3H6) | Isobutene (i-C4H8) |
| 900 | Low | Low | Low | Significant |
| 1200 | Increasing | Significant | Significant | Decreasing |
| 1500 | Significant | High | Decreasing | Low |
| 1800 | High | Very High | Low | Very Low |
Note: "Low", "Increasing", "Significant", "High", and "Very High" are qualitative descriptors of the mole fractions.
Pyrolysis Reaction Pathway
The high-temperature decomposition of this compound is expected to proceed through a free-radical chain mechanism, similar to that of isooctane. The primary initiation step is C-C bond fission.
Part 2: Combustion Studies of this compound in a Jet-Stirred Reactor
Jet-stirred reactors (JSRs) are well-suited for studying combustion chemistry under well-controlled, steady-state conditions, particularly for investigating low to intermediate temperature oxidation pathways.
Experimental Protocol: Jet-Stirred Reactor Oxidation
This protocol describes the methodology for studying the oxidation of this compound in a fused-silica jet-stirred reactor.
1. Reactor Setup:
-
Use a spherical fused-silica jet-stirred reactor with four nozzles for rapid mixing of reactants.
-
Place the reactor inside a temperature-controlled oven to maintain isothermal conditions.
-
Control the reactor pressure using a back-pressure regulator.
2. Reactant Delivery:
-
Deliver this compound, an oxidizer (e.g., air or an O2/N2 mixture), and a diluent (e.g., N2) to the reactor using mass flow controllers.
-
The fuel is typically introduced as a vapor by passing the diluent gas through a temperature-controlled fuel bubbler.
3. Experimental Conditions:
-
Temperature Range: 560 K to 1160 K to cover both low- and high-temperature oxidation regimes.
-
Pressure: Typically 1 to 10 atm.
-
Equivalence Ratio (Φ): Vary from fuel-lean (Φ < 1) to fuel-rich (Φ > 1) to investigate the effect of stoichiometry.
-
Residence Time: Typically around 1 second.
-
Initial Fuel Concentration: Around 1000 ppm.
4. Product Analysis:
-
Continuously sample the reacting mixture from the reactor through a sonic probe to quench the reactions.
-
Analyze the stable species using online Fourier-transform infrared (FTIR) spectroscopy and gas chromatography (GC) with appropriate detectors (FID and TCD).
5. Data Analysis:
-
Quantify the mole fractions of the fuel, oxidizer, and major and minor products.
-
Plot the species mole fractions as a function of temperature to obtain species profiles.
Expected Species Profiles (Based on Isooctane Oxidation)
The oxidation of branched alkanes exhibits a negative temperature coefficient (NTC) region, where the rate of reaction decreases with increasing temperature. The following table summarizes the expected trends for key species during the JSR oxidation of isooctane at 10 atm.
| Temperature (K) | Isooctane | Oxygen (O2) | Carbon Monoxide (CO) | Carbon Dioxide (CO2) | Formaldehyde (CH2O) |
| 560 | High | High | Low | Low | Low |
| 700 | Decreasing | Decreasing | Increasing | Increasing | Peak |
| 850 (NTC Region) | Plateau | Plateau | Plateau | Plateau | Decreasing |
| 1000 | Rapid Decrease | Rapid Decrease | Rapid Increase | Rapid Increase | Low |
| 1160 | Very Low | Low | Peak | High | Very Low |
Low-Temperature Oxidation Pathway
The low-temperature oxidation of branched alkanes is characterized by the formation of peroxy radicals and subsequent isomerization and decomposition reactions, leading to chain branching.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both pyrolysis and combustion studies.
Application Notes and Protocols: Reaction Kinetics of 3,3-Diethylpentane Thermal Decomposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the study of the thermal decomposition of 3,3-diethylpentane. While specific experimental data for this compound is limited in publicly available literature, this document outlines generalized protocols and representative data based on studies of similar branched alkanes.
Introduction
The thermal decomposition, or pyrolysis, of alkanes is a fundamental process in combustion and petroleum chemistry. For branched alkanes such as this compound (C9H20), the presence of a quaternary carbon center significantly influences its reaction pathways and product distribution compared to linear alkanes.[1] Understanding the reaction kinetics of its thermal decomposition is crucial for developing accurate combustion models for complex fuels and for optimizing industrial cracking processes.[1]
The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.[2] The initiation step typically involves the fission of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy than a carbon-hydrogen (C-H) bond.[3] The subsequent propagation steps involve hydrogen abstraction and β-scission reactions, leading to the formation of smaller alkanes and alkenes.[4]
Data Presentation
Table 1: Representative Arrhenius Parameters for Initiation Reactions in Branched Alkane Pyrolysis
| Reaction | Pre-exponential Factor (A), s⁻¹ | Activation Energy (Ea), kcal/mol |
| C-C Bond Fission (primary-quaternary) | 1.0 x 10¹⁶ - 1.0 x 10¹⁷ | 80 - 85 |
| C-C Bond Fission (secondary-quaternary) | 1.0 x 10¹⁶ - 5.0 x 10¹⁶ | 78 - 83 |
Note: These are generalized values for C-C bond fission involving a quaternary carbon, similar to that in this compound. Actual values will vary with the specific molecular structure.
Table 2: Illustrative Product Distribution from the Pyrolysis of a Branched C9 Alkane at ~1000 K
| Product | Mole Fraction (%) |
| Methane (CH₄) | 15 - 25 |
| Ethylene (C₂H₄) | 20 - 30 |
| Propene (C₃H₆) | 15 - 25 |
| Isobutene (i-C₄H₈) | 10 - 20 |
| Ethane (C₂H₆) | 5 - 10 |
| Other C4+ species | 5 - 15 |
Note: This table provides a hypothetical product distribution for a branched nonane like this compound, based on general principles of alkane pyrolysis. The actual distribution will depend on temperature, pressure, and residence time.[5]
Experimental Protocols
Detailed experimental protocols for studying the thermal decomposition of this compound can be adapted from established methods for other volatile hydrocarbons. The two primary techniques are shock tube studies and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Shock Tube Pyrolysis
Shock tubes are used to study gas-phase reactions at high temperatures and pressures for very short reaction times.[6][7]
Protocol:
-
Mixture Preparation: A dilute mixture of this compound (typically <1%) in an inert bath gas (e.g., Argon) is prepared in a stainless-steel mixing tank.[6] The partial pressures of each component are measured accurately to determine the initial composition. The tank is often heated to ensure complete vaporization of the fuel.[6]
-
Shock Tube Operation:
-
The prepared gas mixture is introduced into the driven section of the shock tube.
-
A high-pressure driver gas (e.g., Helium) is introduced into the driver section, separated from the driven section by a diaphragm.
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The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture.
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The shock wave reflects off the end wall, further heating and compressing the gas to the desired reaction temperature and pressure.[7]
-
-
Data Acquisition:
-
Pressure transducers monitor the pressure history to determine the shock wave velocity and, consequently, the temperature and pressure behind the reflected shock.
-
The reaction is quenched by an expansion wave after a well-defined residence time (typically on the order of milliseconds).[6]
-
-
Product Analysis:
-
A gas sample is rapidly extracted from the end-wall region of the shock tube immediately after the reaction period.[6]
-
The collected sample is analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the pyrolysis products.[8][9]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of a wide range of materials, including volatile liquids like this compound.[10]
Protocol:
-
Sample Introduction: A small, precise amount of liquid this compound (in the microgram to milligram range) is introduced into a pyrolysis probe.[10]
-
Pyrolysis:
-
The pyrolysis probe is rapidly heated to the desired decomposition temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., Helium).[11]
-
The sample is pyrolyzed for a short, controlled period (typically seconds).
-
-
Chromatographic Separation: The volatile pyrolysis products are immediately swept by the carrier gas into the GC column. The GC oven temperature is programmed to separate the individual components of the product mixture based on their boiling points and interactions with the stationary phase.[11]
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification by comparing the obtained mass spectra to spectral libraries (e.g., NIST).[9][12]
-
Data Analysis: The chromatogram provides information on the relative abundance of the pyrolysis products, while the mass spectra confirm their identity.
Diagrams
Caption: Figure 1: Simplified Reaction Pathway for this compound Pyrolysis
Caption: Figure 2: Experimental Workflow for Pyrolysis Studies
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uregina.ca [uregina.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Request Rejected [emsl.pnnl.gov]
- 11. Hydrocarbon phenotyping of algal species using pyrolysis-gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
overcoming steric hindrance in 3,3-diethylpentane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3,3-diethylpentane, a highly branched alkane. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is most suitable for overcoming steric hindrance?
A1: The synthesis of this compound is challenging due to the steric hindrance around the central quaternary carbon. The two primary routes are:
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Grignard Reagent Pathway: This multi-step approach involves the reaction of ethylmagnesium bromide with diethyl ketone to form the tertiary alcohol, 3-ethyl-3-pentanol. This intermediate is then dehydrated to an alkene (primarily 3-ethyl-2-pentene), which is subsequently hydrogenated to yield this compound.[1][2][3] This is often the more practical lab-scale synthesis.
-
Organometallic Coupling Pathway: This route typically involves the coupling of a triethylmethyl halide (e.g., 3-chloro-3-ethylpentane) with an organometallic reagent that can deliver an ethyl group.[4] Suitable methods include the Corey-House synthesis (using lithium diethylcuprate) or reactions with organozinc compounds (like diethylzinc).[4][5][6] These direct coupling methods can be efficient but may require careful control of reaction conditions.
For overcoming steric hindrance, the Grignard pathway can be more forgiving as it breaks down the formation of the sterically congested center into more manageable steps. However, direct coupling reactions with optimized catalysts and conditions can also be effective.
Q2: I am experiencing low yields in my Grignard reaction between ethylmagnesium bromide and diethyl ketone. What are the common causes and solutions?
A2: Low yields in this Grignard reaction are common and often attributed to side reactions exacerbated by steric hindrance. Key issues include:
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the diethyl ketone, forming an enolate. This results in the recovery of the starting ketone after acidic workup.
-
Reduction of the Ketone: A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the ketone, leading to the formation of a secondary alcohol (3-pentanol) after workup.
-
Incomplete Reaction: Steric hindrance can slow down the reaction, leading to incomplete conversion.
Troubleshooting:
-
Use freshly prepared Grignard reagent: Ensure the Grignard reagent is of high quality and accurately titrated.
-
Control reaction temperature: Add the ketone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Slow addition: Add the ketone dropwise to the Grignard reagent with vigorous stirring to maintain a low concentration of the ketone and favor the desired addition reaction.
-
Use an appropriate solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents for Grignard reactions.[7]
Q3: The dehydration of 3-ethyl-3-pentanol is producing a mixture of alkenes. How can I control the regioselectivity?
A3: The acid-catalyzed dehydration of 3-ethyl-3-pentanol proceeds via an E1 mechanism, which can lead to a mixture of alkene isomers.[8][9] The primary products are typically 3-ethyl-2-pentene (Zaitsev product) and 3-ethyl-1-pentene (Hofmann product). To favor the more substituted and thermodynamically stable 3-ethyl-2-pentene:
-
Use a non-coordinating acid: Concentrated sulfuric acid or phosphoric acid are commonly used.[9][10]
-
Control the temperature: Higher temperatures generally favor the Zaitsev product. For tertiary alcohols, dehydration can occur at relatively mild temperatures (25-80 °C).[8][9]
-
Remove the alkene as it forms: Distilling the lower-boiling alkene from the reaction mixture can shift the equilibrium towards product formation.
Q4: My hydrogenation of 3-ethyl-2-pentene is slow or incomplete. What factors should I consider?
A4: The hydrogenation of a trisubstituted alkene like 3-ethyl-2-pentene can be challenging due to steric hindrance.[11] Key factors for optimization include:
-
Catalyst Choice: Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are common catalysts for this transformation.[12][13] For highly hindered alkenes, more active catalysts like rhodium or ruthenium complexes may be necessary.[12]
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate.
-
Solvent: The choice of solvent can influence the reaction rate. Common solvents include ethanol, methanol, and ethyl acetate.
-
Catalyst Loading: Ensure an adequate amount of catalyst is used.
Q5: I am attempting a Corey-House synthesis to form this compound from 3-chloro-3-ethylpentane, but the yield is poor. What are the likely issues?
A5: The Corey-House synthesis is generally less effective for coupling with tertiary alkyl halides due to competing elimination reactions.[5] The Gilman reagent (lithium diethylcuprate) is a strong base and can promote E2 elimination of HCl from 3-chloro-3-ethylpentane, leading to the formation of alkenes.
Troubleshooting:
-
Low Temperature: Running the reaction at a very low temperature can help to favor substitution over elimination.
-
Alternative Coupling Partners: Consider using a less sterically hindered electrophile if possible, though this would change the synthetic strategy.
-
Alternative Methods: For coupling at a tertiary center, alternative organometallic reagents such as organozinc compounds may offer better results.[4]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no bubbling or cloudiness). | Inactive magnesium surface (oxide layer); wet glassware or solvent. | Flame-dry all glassware and use anhydrous solvents. Activate magnesium with a small crystal of iodine or by crushing the turnings.[7] |
| Low yield of tertiary alcohol; recovery of starting ketone. | Enolization of the ketone by the Grignard reagent acting as a base. | Add the ketone slowly to the Grignard reagent at low temperature (0 °C). Use a non-polar solvent to decrease the basicity of the Grignard reagent. |
| Formation of a significant amount of secondary alcohol. | Reduction of the ketone by the Grignard reagent. | This is a common side reaction with sterically hindered ketones. Lowering the reaction temperature can help minimize this. |
Dehydration of Tertiary Alcohol Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of alkene; recovery of starting alcohol. | Incomplete reaction. | Increase the reaction temperature or use a stronger acid catalyst. Ensure efficient removal of water as it forms. |
| Formation of a complex mixture of alkene isomers. | Carbocation rearrangements. | While less common with this specific substrate, rearrangements can occur. Using a milder dehydration method, such as the Burgess reagent, may provide more control. |
| Polymerization of the alkene product. | High acid concentration and temperature. | Use the minimum amount of acid necessary and distill the alkene as it forms to remove it from the acidic conditions. |
Experimental Protocols
Synthesis of this compound via the Grignard Pathway
Step 1: Grignard Reaction - Synthesis of 3-Ethyl-3-pentanol
-
Preparation: All glassware must be thoroughly flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction with Diethyl Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of diethyl ketone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
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Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude 3-ethyl-3-pentanol can be purified by distillation.
Step 2: Dehydration - Synthesis of 3-Ethyl-2-pentene
-
Setup: In a round-bottom flask, place the purified 3-ethyl-3-pentanol and a catalytic amount of concentrated sulfuric or phosphoric acid.[9][10]
-
Reaction: Gently heat the mixture. The alkene product will begin to distill. Collect the distillate in a flask cooled in an ice bath.
-
Purification: Wash the collected distillate with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
Step 3: Hydrogenation - Synthesis of this compound
-
Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the purified 3-ethyl-2-pentene in a suitable solvent such as ethanol.
-
Reaction: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[13] Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (as monitored by GC or TLC).
-
Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent by distillation. The resulting this compound can be further purified by fractional distillation if necessary.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Typical Yield | Key Conditions |
| Grignard Reaction | Diethyl ketone, Ethylmagnesium bromide | 3-Ethyl-3-pentanol | 50-70% | Anhydrous conditions, low temperature addition |
| Dehydration | 3-Ethyl-3-pentanol | 3-Ethyl-2-pentene | 70-90% | Acid catalyst (H₂SO₄ or H₃PO₄), heat |
| Hydrogenation | 3-Ethyl-2-pentene, H₂ | This compound | >95% | Pd/C or PtO₂ catalyst, H₂ pressure |
Note: Yields are approximate and can vary significantly based on experimental conditions and scale.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Grignard pathway for the synthesis of this compound.
References
- 1. A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. [askfilo.com]
- 2. sarthaks.com [sarthaks.com]
- 3. Solved Devise a Grignard synthesis for each of the following | Chegg.com [chegg.com]
- 4. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 5. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 6. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,3-Diethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3-diethylpentane. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound in Grignard-Based Synthesis
Symptoms:
-
The final isolated yield of this compound is significantly lower than expected.
-
GC-MS analysis of the crude product shows a high percentage of 3-ethyl-2-pentene.
-
A significant amount of starting material (e.g., diethyl carbonate) is recovered.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Grignard Reagent Formation | Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use of anhydrous solvents is critical. |
| Side Reaction with Water | Traces of water will quench the Grignard reagent, forming ethane. Ensure all reagents and solvents are anhydrous. |
| Incomplete Reaction with Carbonyl Compound | Allow for sufficient reaction time and ensure proper stoichiometry of the Grignard reagent (a slight excess is often used). |
| Inefficient Dehydration of 3-Ethyl-3-pentanol | Use a suitable dehydrating agent (e.g., iodine, sulfuric acid) and ensure appropriate temperature control to favor alkene formation. |
| Loss of Product During Workup | This compound is volatile. Use cold solutions during extractions and be cautious during solvent removal on a rotary evaporator. |
Experimental Protocol: Grignard Synthesis of 3-Ethyl-3-pentanol
This protocol outlines the synthesis of the precursor to this compound.
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings (1.2 g, 50 mmol). Add a crystal of iodine to initiate the reaction. A solution of ethyl bromide (5.5 g, 50 mmol) in 20 mL of anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated by gentle warming and maintained at a gentle reflux.
-
Reaction with Diethyl Carbonate: After the magnesium has reacted, a solution of diethyl carbonate (2.36 g, 20 mmol) in 10 mL of anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-ethyl-3-pentanol.
Issue 2: Mixture of Products in Wurtz Synthesis
Symptoms:
-
GC-MS analysis reveals the presence of butane, hexane, and octane in addition to the desired this compound.
-
A significant amount of 3-pentene is also detected.
-
The overall yield of the desired product is low.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cross-Coupling Reactions | The Wurtz reaction is notorious for producing a mixture of alkanes when coupling different alkyl radicals. This is an inherent limitation of this method for synthesizing unsymmetrical alkanes like this compound.[1][2] |
| Elimination Side Reaction | The basic conditions of the Wurtz reaction can promote the elimination of HX from the alkyl halide, leading to the formation of alkenes (e.g., 3-pentene from 3-chloropentane). This is more prevalent with sterically hindered alkyl halides.[1] |
| Rearrangement of Radical Intermediates | The free radical intermediates in the Wurtz reaction can undergo rearrangement, leading to isomeric alkane byproducts. |
Logical Relationship for Wurtz Reaction Side Products
Caption: Potential products in the Wurtz synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest yield and purity of this compound?
The Corey-House synthesis is generally preferred for the synthesis of unsymmetrical alkanes like this compound.[3][4][5] It is known to give higher yields and fewer side products compared to the Wurtz reaction.[3] The reaction involves the coupling of a lithium dialkylcuprate (e.g., lithium diethylcuprate) with an appropriate alkyl halide (e.g., 3-chloropentane). This method avoids the radical-based scrambling and elimination reactions that plague the Wurtz synthesis.[3]
Q2: What are the expected side products when synthesizing this compound via the dehydration of 3-ethyl-3-pentanol?
The primary side product is 3-ethyl-2-pentene , which is formed through an elimination reaction where a molecule of water is removed from the tertiary alcohol.[6][7] Depending on the reaction conditions, minor amounts of other isomeric alkenes might also be formed.
Reaction Pathway for Dehydration
Caption: Dehydration of 3-ethyl-3-pentanol to form 3-ethyl-2-pentene.
Q3: How can I purify this compound from its alkene side products?
Fractional distillation is a common method for separating this compound from its alkene byproducts, such as 3-ethyl-2-pentene, due to their different boiling points. Additionally, techniques like column chromatography using a non-polar stationary phase (e.g., silica gel) and a non-polar eluent (e.g., hexane) can be effective. For removal of trace amounts of alkenes, treatment with a dilute solution of bromine in carbon tetrachloride can be used, where the alkene will react with bromine, followed by another purification step.
Q4: What is the role of an inert atmosphere in the Grignard and Corey-House syntheses?
In both Grignard and Corey-House syntheses, the organometallic reagents (Grignard reagents and organocuprates) are highly reactive and sensitive to both oxygen and moisture. An inert atmosphere, typically of dry argon or nitrogen, is crucial to prevent the decomposition of these reagents. Reaction with water will protonate the organometallic compound, rendering it inactive, while reaction with oxygen can lead to the formation of undesired oxidized byproducts.
Section 3: Quantitative Data Summary
While specific yields can vary significantly based on experimental conditions and scale, the following table provides a general comparison of the expected outcomes for different synthetic routes to this compound.
| Synthetic Method | Typical Main Product Yield | Common Side Products | Notes |
| Grignard Synthesis + Reduction | Moderate to High | 3-Ethyl-2-pentene, Ethane | Yield is dependent on the efficiency of both the Grignard reaction and the subsequent reduction step. |
| Wurtz Reaction | Low | Butane, Hexane, Octane, 3-Pentene | Prone to a mixture of products and is generally not recommended for unsymmetrical alkanes.[1][2] |
| Corey-House Synthesis | High | Minimal coupling byproducts | Considered the most efficient method for clean synthesis of unsymmetrical alkanes.[3][4][5] |
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of this compound.
References
- 1. Wurtz Reaction [organic-chemistry.org]
- 2. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 3,3-diethylpentane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-diethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound, a sterically hindered alkane, include organozinc-mediated coupling reactions, Grignard reactions, and to a lesser extent, the Wurtz reaction. The organozinc approach, often resembling a Negishi-type coupling, typically involves the reaction of an organozinc reagent like diethylzinc with a tertiary alkyl halide such as 3-chloro-3-ethylpentane.[1] Grignard reactions can also be employed, for instance, by reacting an ethylmagnesium halide with a suitable tertiary substrate. The Wurtz reaction, which involves the coupling of alkyl halides with sodium metal, is generally less favored for preparing unsymmetrical alkanes due to the formation of multiple byproducts and often results in low yields.[2][3][4][5][6]
Q2: What are the expected side products in the synthesis of this compound?
A2: Side products are highly dependent on the chosen synthetic route.
-
Organozinc and Grignard Reactions: Common side products can include elimination products (e.g., 3-ethyl-2-pentene) from the tertiary alkyl halide starting material. Homo-coupling of the organometallic reagent can also occur. In Grignard reactions, if the reaction is not carried out under strictly anhydrous conditions, the Grignard reagent will be quenched by water, reducing the yield.
-
Wurtz Reaction: This method is notorious for producing a mixture of alkanes. If two different alkyl halides are used, a mixture of three different alkanes can be formed, making purification difficult.[3][4][5] Elimination reactions are also a significant side reaction, especially with tertiary alkyl halides.[4][5]
Q3: How can I purify the final this compound product?
A3: Purification of this compound from the reaction mixture is typically achieved through a combination of techniques. After quenching the reaction and a standard aqueous workup to remove inorganic salts and other water-soluble impurities, fractional distillation is the most effective method for separating the desired alkane from unreacted starting materials and side products, especially those with close boiling points.[7][8][9][10][11] The purity of the final product can be assessed using gas chromatography (GC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield (General) | Poor quality or impure starting materials. | Ensure all reagents are of high purity and solvents are anhydrous, especially for Grignard and organozinc reactions. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require initial cooling to control exothermicity, followed by heating to ensure completion. | |
| Inefficient stirring. | Ensure vigorous and consistent stirring, especially in heterogeneous reactions involving metal turnings (e.g., Grignard reagent formation). | |
| Grignard Reaction Fails to Initiate | Inactive magnesium surface (oxide layer). | Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use anhydrous solvents. | |
| Low Yield in Organozinc Reaction | Incomplete formation of the organozinc reagent. | Ensure the zinc is activated. Use of finely divided zinc powder can increase the surface area and reactivity. |
| Suboptimal solvent. | While THF is common, consider the use of co-solvents like NMP or DMI which can sometimes improve reaction rates and yields. | |
| Formation of Significant Elimination Byproducts | Reaction temperature is too high. | Run the reaction at a lower temperature. |
| Use of a highly basic organometallic reagent. | Consider using a less basic organometallic reagent if possible, or modify the reaction conditions to favor substitution over elimination. | |
| Difficult Purification | Formation of multiple alkane byproducts (Wurtz reaction). | The Wurtz reaction is not recommended for this synthesis. If used, very efficient fractional distillation is required. |
| Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Starting Materials | General Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| Organozinc-Mediated Coupling | 3-chloro-3-ethylpentane, Diethylzinc | Reflux in an inert solvent like pentane or THF.[1] | Moderate to Good | Good functional group tolerance; generally cleaner reaction than Wurtz. | Diethylzinc is pyrophoric and requires careful handling. |
| Grignard Reaction | 3-bromo-3-ethylpentane, Ethylmagnesium bromide | Anhydrous ether or THF; often requires initiation. | Variable | Readily available starting materials. | Highly sensitive to moisture; potential for side reactions. |
| Wurtz Reaction | 3-chloro-3-ethylpentane, Ethyl chloride, Sodium metal | Anhydrous ether or THF; vigorous reaction. | Low[2][3] | Simple concept. | Forms a mixture of alkanes; difficult purification; safety concerns with sodium metal.[3][4][5][6] |
Experimental Protocols
Protocol 1: Organozinc-Mediated Synthesis of this compound
This protocol is a general guideline based on the reaction of diethylzinc with 3-chloro-3-ethylpentane.[1]
-
Preparation of Reactants:
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 3-chloro-3-ethylpentane in anhydrous pentane.
-
In a separate, flame-dried flask equipped with a dropping funnel and a reflux condenser, place a solution of diethylzinc in hexane.
-
-
Reaction:
-
Slowly add the solution of 3-chloro-3-ethylpentane to the diethylzinc solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by GC analysis of quenched aliquots.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and then carefully quench it by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer and wash it with concentrated sulfuric acid to remove zinc byproducts, followed by a wash with a saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
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Purify the crude product by fractional distillation to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via Grignard Reaction (Hypothetical)
This is a hypothetical protocol as a direct Grignard coupling with a tertiary alkyl halide can be challenging.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
-
-
Coupling Reaction:
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Slowly add a solution of 3-bromo-3-ethylpentane in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by fractional distillation.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. adichemistry.com [adichemistry.com]
- 5. A Short Note On Wurtz Reaction [unacademy.com]
- 6. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembam.com [chembam.com]
- 10. How To [chem.rochester.edu]
- 11. omicsonline.org [omicsonline.org]
- 12. ez.restek.com [ez.restek.com]
- 13. ez.restek.com [ez.restek.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Purification of 3,3-Diethylpentane
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3,3-diethylpentane. Below you will find troubleshooting advice and frequently asked questions in a user-friendly format to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its synthesis, which often results in a mixture of structurally similar compounds with very close physical properties. The primary difficulties include:
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Presence of Isomeric Impurities: The synthesis of highly branched alkanes can lead to the formation of other C9 isomers with boiling points very close to that of this compound, making separation by distillation difficult.[1][2]
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Removal of Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 3-chloro-3-ethylpentane and organometallic reagents (e.g., diethylzinc) may remain in the crude product.
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Solvent Removal: The use of hydrocarbon solvents like pentane or hexane in the synthesis requires an efficient separation step.[3]
Q2: What are the most common impurities I should expect from an organozinc synthesis of this compound?
A2: In a typical synthesis involving the reaction of diethylzinc with 3-chloro-3-ethylpentane, you can anticipate the following impurities:
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Unreacted 3-chloro-3-ethylpentane: An electrophilic starting material.
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Unreacted Diethylzinc: The nucleophilic reagent, which is pyrophoric and reacts violently with water.[3][4]
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Pentane/Hexane: Commonly used as a solvent in the reaction.[3]
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Other C9 Alkane Isomers: Formed through side reactions or rearrangements. Their boiling points can be very close to the target compound.[2][5]
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Byproducts from Quenching: The workup procedure, often involving quenching with acid, can introduce inorganic salts that need to be removed.[3]
Q3: Which analytical technique is best for assessing the purity of this compound?
A3: Gas Chromatography (GC) is the most suitable technique for determining the purity of this compound. A non-polar capillary column is ideal for separating alkanes based on their boiling points.[6] For enhanced identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the various components in your mixture by their fragmentation patterns.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from other C9 isomers.
-
Possible Cause: The boiling points of the isomers are very close, and the distillation column has insufficient theoretical plates. Highly branched alkanes tend to have lower boiling points than their straight-chain counterparts.[1]
-
Solution:
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Increase Column Efficiency: Use a longer fractionating column packed with a high-efficiency packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.
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Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means returning a larger portion of the condensed vapor to the column.
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Slow Distillation Rate: Distill the mixture very slowly to allow for proper equilibration between the liquid and vapor phases on each theoretical plate.
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Vacuum Distillation: Lowering the pressure will reduce the boiling points and can sometimes enhance the boiling point differences between isomers.
-
Problem 2: Product is contaminated with the reaction solvent (e.g., pentane).
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Possible Cause: Inefficient initial distillation to remove the lower-boiling solvent.
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Solution: Perform a simple distillation first to remove the bulk of the low-boiling solvent before proceeding to a fractional distillation to purify the this compound.
Preparative Gas Chromatography (Prep GC)
Problem 1: Co-elution of this compound with an impurity.
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Possible Cause: The GC column and temperature program are not optimized for separating compounds with very similar retention times.
-
Solution:
-
Column Selection: Use a long, non-polar capillary column (e.g., >50 m) with a thick stationary phase film to maximize resolution.[7]
-
Optimize Temperature Program: Start with a low initial oven temperature and use a very slow ramp rate (e.g., 1-2 °C/min) to improve the separation of closely eluting peaks.[6]
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Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency (minimum plate height).
-
Problem 2: Peak tailing for the this compound peak.
-
Possible Cause:
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Column Overload: Injecting too much sample can lead to peak distortion.
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Active Sites in the Inlet or Column: This is less common for non-polar alkanes but can occur if the system is contaminated.
-
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Check for Contamination: Clean the injector liner and ensure the column is properly conditioned.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C9H20 | 128.26 | 146.3 | 0.754 |
| n-Nonane | C9H20 | 128.26 | 151 | 0.718 |
| 2,2-Dimethylheptane | C9H20 | 128.26 | 132 | 0.715 |
| 3-Chloro-3-ethylpentane* | C7H15Cl | 134.65 | ~140-145 (estimated) | ~0.89 |
| Diethylzinc | C4H10Zn | 123.50 | 117 | 1.205 |
| n-Pentane (Solvent) | C5H12 | 72.15 | 36.1 | 0.626 |
*Note: The boiling point of 3-chloro-3-ethylpentane is estimated based on structurally similar compounds like 3-chloro-3-methylpentane (boiling point 115-116 °C).[4] The addition of an ethyl group would be expected to increase the boiling point.
Experimental Protocols
Protocol 1: Fractional Distillation for Purification of this compound
Objective: To separate this compound from higher and lower boiling point impurities.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
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Distillation head with condenser and thermometer
-
Receiving flasks
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Heating mantle with stirrer
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Boiling chips or magnetic stir bar
-
Vacuum source (optional)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Initial Distillation (Solvent Removal): If a low-boiling solvent like pentane is present, first perform a simple distillation to remove the bulk of the solvent.
-
Fractional Distillation: a. Slowly heat the mixture in the heating mantle. b. Observe the vapor rising through the fractionating column. A slow and steady rate of distillation is crucial for good separation. c. Collect any initial fractions that distill at a lower temperature than the boiling point of this compound. d. As the temperature approaches the boiling point of this compound (146.3 °C), change the receiving flask to collect the main product fraction. e. Monitor the temperature at the distillation head. A stable temperature during distillation indicates a pure fraction is being collected. f. If the temperature rises significantly above the boiling point of the product, stop the distillation or change the receiving flask to collect higher-boiling impurities.
-
Analysis: Analyze the collected fractions by gas chromatography to determine their purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of this compound fractions.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane stationary phase).[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection: 1 µL of a dilute solution of the sample in hexane, with a split ratio of 100:1.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound fraction in a volatile solvent like hexane.
-
Injection: Inject the sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Identify the peak corresponding to this compound based on its retention time (compared to a standard if available). Calculate the purity by determining the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 4. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
- 5. Nonane - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Analysis of 3,3-Diethylpentane Purity by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 3,3-diethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Due to the high symmetry of the this compound molecule, its NMR spectra are relatively simple. All four ethyl groups are chemically equivalent.
-
¹H NMR: You should observe two signals:
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A triplet corresponding to the twelve methyl protons (-CH₃).
-
A quartet corresponding to the eight methylene protons (-CH₂-).
-
-
¹³C NMR: You should observe three signals:
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One signal for the four equivalent methyl carbons (-CH₃).
-
One signal for the four equivalent methylene carbons (-CH₂-).
-
One signal for the central quaternary carbon (C).
-
Refer to Table 1 for the specific chemical shift ranges.
Q2: What are the common impurities I should look for in my this compound sample?
A2: Impurities in this compound often originate from its synthesis. Common synthetic routes, such as those involving Grignard-type reactions or alkylation, may introduce specific contaminants. Potential impurities to consider include:
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Unreacted Starting Materials: Such as 3-chloro-3-ethylpentane or pentane.
-
Solvents: Diethyl ether is a common solvent used in organometallic reactions.
-
Side Products: Depending on the specific synthesis, other alkanes or elimination products could be present in trace amounts.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A3: First, compare the chemical shifts and multiplicities of the unknown signals with the data for common laboratory solvents and potential reaction-specific impurities listed in Table 1. The integration value of an impurity peak relative to the product peaks can help quantify the level of contamination. For definitive identification, consider running a 2D NMR experiment like COSY or HSQC.
Q4: The baseline of my NMR spectrum is distorted. What could be the cause?
A4: A distorted baseline can result from several factors:
-
Improper Shimming: The magnetic field homogeneity needs to be optimized before acquisition.
-
High Solute Concentration: A very concentrated sample can broaden signals and affect the baseline.
-
Paramagnetic Impurities: The presence of paramagnetic substances can severely impact the quality of the NMR spectrum.
Re-shimming the spectrometer, preparing a more dilute sample, or filtering the sample to remove any particulate matter may resolve the issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR Signals | - Sample concentration is too high.- Presence of solid particles in the sample.- Paramagnetic impurities are present. | - Prepare a more dilute sample.- Filter the NMR sample through a small plug of glass wool.- Pass the sample through a short column of silica gel or alumina. |
| Peaks from Deuterated Solvent are Obscuring Signals | - Insufficient amount of sample dissolved.- Incorrect deuterated solvent used. | - Increase the concentration of the this compound sample.- Choose a deuterated solvent with residual peaks that do not overlap with the signals of interest. |
| Water Peak Present in the Spectrum | - Use of non-anhydrous solvent or glassware.- Sample is hygroscopic. | - Use anhydrous deuterated solvents and oven-dried glassware.- If the water peak is obscuring signals, a presaturation sequence can be used during NMR acquisition to suppress the water signal. |
| Cannot Distinguish Between Similar Impurities | - Overlapping signals in the 1D NMR spectrum. | - Run 2D NMR experiments such as COSY, HSQC, or HMBC to resolve overlapping signals and establish connectivity between protons and carbons.- Spike the sample with a small amount of the suspected impurity to see if the peak intensity increases. |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS is the standard reference for ¹H and ¹³C NMR, appearing at 0 ppm.
NMR Data Acquisition
-
Spectrometer: A standard 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 128-1024 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Summary
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | ~0.8 (t, 12H, -CH₃)~1.2 (q, 8H, -CH₂-) | ~8 (-CH₃)~25 (-CH₂-)~39 (C) |
| 3-Chloro-3-ethylpentane | ~1.0 (t, 6H, -CH₃)~1.7 (q, 4H, -CH₂-)~1.6 (s, 3H, -CH₃ on C with Cl) | ~9 (-CH₃)~33 (-CH₂-)~75 (C-Cl) |
| Pentane | ~0.9 (t, 6H, -CH₃)~1.3 (m, 6H, -CH₂-) | ~14 (-CH₃)~22 (-CH₂-)~34 (-CH₂-) |
| Diethyl Ether | ~1.2 (t, 6H, -CH₃)~3.5 (q, 4H, -CH₂-) | ~15 (-CH₃)~66 (-CH₂-) |
| Chloroform (residual) | ~7.26 (s) | ~77.16 |
| Water | ~1.56 (s, broad) | - |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and temperature.
Experimental Workflow
Caption: Workflow for identifying impurities in this compound.
Technical Support Center: Optimizing 3,3-Diethylpentane Synthesis
Welcome to the technical support center for the synthesis of 3,3-diethylpentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: A widely used and adaptable method for synthesizing this compound involves a three-step process:
-
Grignard Reaction: The reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with a suitable carbonyl compound, such as diethyl ketone or diethyl carbonate, to produce the tertiary alcohol, 3-ethyl-3-pentanol.
-
Dehydration: The acid-catalyzed dehydration of 3-ethyl-3-pentanol to form a mixture of alkenes, primarily 3,3-diethyl-2-pentene.
-
Hydrogenation: The catalytic hydrogenation of the resulting alkene mixture to yield the final product, this compound.
Q2: Why is steric hindrance a major challenge in the synthesis of this compound?
A2: this compound has a highly branched structure with a central quaternary carbon atom heavily shielded by surrounding ethyl groups. This steric hindrance makes direct alkylation of a pentane derivative challenging, often leading to low yields due to competing elimination and rearrangement reactions.[1] The Grignard reaction approach circumvents this by building the sterically hindered carbon center through the formation of a tertiary alcohol intermediate.
Q3: What are the primary side reactions that can lower the yield of the initial Grignard reaction?
A3: The primary side reactions in the Grignard step include:
-
Wurtz Coupling: The Grignard reagent can react with unreacted ethyl halide to form butane.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone (if used as a starting material), leading to the regeneration of the ketone upon workup.
-
Reduction: If the Grignard reagent is bulky or the ketone is sterically hindered, the ketone can be reduced to a secondary alcohol.
Q4: How can I purify the final this compound product?
A4: Fractional distillation is a suitable method for purifying this compound from any remaining starting materials, solvents, or byproducts.[2][3][4][5] Given that the boiling points of potential impurities may be close to that of the product, a fractional distillation column is recommended over a simple distillation to achieve good separation.[2][3]
Troubleshooting Guides
Problem 1: Grignard Reaction Fails to Initiate
| Possible Cause | Solution |
| Magnesium oxide layer on magnesium turnings | Activate the magnesium surface by gently crushing the turnings, using a crystal of iodine (the color will disappear upon initiation), or adding a few drops of 1,2-dibromoethane. |
| Presence of moisture in glassware or solvents | Ensure all glassware is rigorously dried in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents. |
| Impure starting materials | Use freshly distilled ethyl halide and diethyl ketone/carbonate. |
Problem 2: Low Yield of 3-Ethyl-3-Pentanol (Grignard Product)
| Possible Cause | Solution |
| Wurtz coupling side reaction | Add the ethyl halide slowly to the magnesium turnings to maintain a low concentration, minimizing the reaction with the formed Grignard reagent. |
| Protonation of the Grignard reagent | Maintain strict anhydrous conditions throughout the reaction. The presence of naphthalene as a byproduct when using bromobenzene is a strong indicator of moisture contamination.[6] |
| Incomplete reaction | Allow for sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[6] |
| Inefficient work-up | Use a saturated aqueous solution of ammonium chloride for quenching the reaction to minimize the formation of emulsions and facilitate the separation of the organic layer. |
Problem 3: Low Yield of 3,3-Diethyl-2-pentene (Dehydration Product)
| Possible Cause | Solution |
| Incomplete reaction | Ensure the use of a strong acid catalyst like concentrated sulfuric or phosphoric acid and maintain the appropriate reaction temperature. Tertiary alcohols dehydrate under milder conditions (25-80°C) than primary or secondary alcohols.[7] |
| Reversible reaction favoring the alcohol | Dehydration is a reversible process. To drive the reaction towards the alkene product, remove the alkene and water by distillation as they are formed. This is effective as the alkene and water typically have lower boiling points than the starting alcohol.[8] |
| Side reactions with sulfuric acid | Concentrated sulfuric acid can cause charring and produce sulfur dioxide and carbon dioxide as byproducts.[9] Using concentrated phosphoric acid can lead to cleaner results.[9] |
Problem 4: Incomplete Hydrogenation to this compound
| Possible Cause | Solution |
| Steric hindrance of the tetrasubstituted alkene | The hydrogenation of tetrasubstituted alkenes can be challenging due to steric hindrance.[1][6] Ensure an active catalyst, such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), is used. |
| Insufficient hydrogen pressure or reaction time | Use a higher hydrogen pressure and/or extend the reaction time to ensure complete saturation of the double bond. |
| Catalyst poisoning | Ensure the alkene starting material is pure and free from impurities that could poison the catalyst (e.g., sulfur compounds). |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction
This protocol is adapted from the synthesis of tertiary alcohols using a Grignard reagent.[10]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Diethyl carbonate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous potassium carbonate or calcium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, place dry magnesium turnings (36 g) and anhydrous diethyl ether (275 ml).[10]
-
Initiate the reaction by adding a small amount of ethyl bromide (2 ml) without stirring.[10]
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), slowly add a solution of ethyl bromide (160 g in 350 ml of anhydrous ether) at a rate that maintains a gentle reflux.[10] This may take approximately 45 minutes.[10]
-
After the addition is complete, continue stirring for an additional 15 minutes.[10]
-
-
Reaction with Diethyl Carbonate:
-
With vigorous stirring, add a solution of pure diethyl carbonate (52 g in 70 ml of anhydrous ether) dropwise over about one hour.[10] A vigorous reaction should occur, causing the ether to reflux.[10]
-
After the addition is complete, heat the mixture on a water bath with stirring for another hour.[10]
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a flask containing crushed ice (500 g) and a solution of ammonium chloride (100 g in 200 ml of water).[10]
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.[10]
-
Combine the organic extracts and dry them over anhydrous potassium carbonate or calcium sulfate.[10]
-
Remove the ether by evaporation. The crude 3-ethyl-3-pentanol can be purified by fractional distillation, collecting the fraction boiling at 139-142°C.[10]
-
Protocol 2: Dehydration of 3-Ethyl-3-pentanol
This is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol.[7]
Materials:
-
3-Ethyl-3-pentanol
-
Concentrated phosphoric acid or sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 3-ethyl-3-pentanol and a catalytic amount of concentrated phosphoric acid.
-
Heat the mixture to the appropriate temperature for the dehydration of a tertiary alcohol (typically 25-80°C).[7]
-
Distill the resulting alkene and water as they form to drive the reaction to completion.
-
Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude 3,3-diethyl-2-pentene can be purified by fractional distillation.
Protocol 3: Hydrogenation of 3,3-Diethyl-2-pentene
This is a general procedure for the catalytic hydrogenation of an alkene.
Materials:
-
3,3-Diethyl-2-pentene
-
Ethanol or ethyl acetate (solvent)
-
10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve the 3,3-diethyl-2-pentene in a suitable solvent like ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C or Pt/C (e.g., 5 mol%).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by fractional distillation.
Visual Guides
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembam.com [chembam.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Resolving Isomeric Impurities in 3,3-Diethylpentane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving isomeric impurities in 3,3-diethylpentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the gas chromatography (GC) analysis of this compound and its isomeric impurities.
FAQ 1: What are the likely isomeric impurities in my this compound sample?
The most probable isomeric impurities in a this compound sample are other nonane (C9H20) isomers. The specific isomers present will depend on the synthesis route used.
-
Wurtz Reaction: The Wurtz coupling of 3-bromo-3-ethylpentane is a common synthetic route. However, side reactions, such as elimination and radical rearrangements, can lead to the formation of various branched nonane isomers.
-
Grignard Reaction: The reaction of ethyl magnesium bromide with diethyl ketone is another synthetic pathway. Incomplete reaction or side reactions can also result in a mixture of nonane isomers.
Given that there are 35 structural isomers of nonane, identifying the specific impurities is crucial for developing an effective separation method.[1][2]
FAQ 2: Why am I seeing poor resolution and co-eluting peaks for my this compound sample?
Poor resolution and co-elution are common challenges when separating alkane isomers due to their similar boiling points and chemical properties.[3] The primary reasons for this include:
-
Suboptimal GC Column: The choice of the stationary phase is the most critical factor for achieving selectivity between isomers. For non-polar analytes like nonane isomers, a non-polar stationary phase is generally recommended.[4]
-
Inadequate Temperature Program: A rapid temperature ramp may not provide sufficient time for the isomers to interact differently with the stationary phase, leading to poor separation.[3][4]
-
Incorrect Column Dimensions: The length, internal diameter (I.D.), and film thickness of the column significantly impact its efficiency and resolving power.[3]
Troubleshooting Steps:
-
Column Selection: Start with a long capillary column (e.g., 50-100 m) with a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane. These columns separate alkanes primarily based on their boiling points.
-
Temperature Program Optimization:
-
Initial Temperature: Set the initial oven temperature below the boiling point of the most volatile isomer.
-
Ramp Rate: Employ a slow temperature ramp (e.g., 1-2 °C/min) to enhance the separation of closely boiling isomers.[4]
-
-
Column Dimension Considerations:
-
Length: Increase the column length (e.g., from 30 m to 60 m or 100 m) to increase the number of theoretical plates and improve resolution.[3]
-
Internal Diameter: Use a smaller I.D. column (e.g., 0.18 mm or 0.25 mm) to increase separation efficiency.[3]
-
Film Thickness: A thicker film can increase retention and may improve the resolution of early-eluting, volatile isomers.
-
FAQ 3: My peaks are showing significant tailing. What could be the cause?
Peak tailing in the GC analysis of alkanes can be caused by several factors:
-
Active Sites in the Inlet or Column: Although alkanes are non-polar, active sites (e.g., silanol groups) in the liner or at the head of the column can cause undesirable interactions, leading to peak tailing.
-
Improper Column Installation: A poor cut of the column at the inlet or incorrect positioning within the inlet can create dead volume and lead to tailing.[5]
-
Contamination: Contamination in the inlet liner or at the head of the column from previous injections can also cause peak distortion.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize interactions with the analytes.
-
Proper Column Installation: Re-cut the column front end to ensure a clean, square cut. Position the column correctly in the inlet according to the manufacturer's instructions.
-
Inlet and Column Maintenance: Regularly replace the inlet liner and septum. If contamination is suspected, trim a small portion (e.g., 10-20 cm) from the front of the column.[5]
FAQ 4: How can I identify the specific isomeric impurities in my sample?
Identifying specific isomers can be challenging due to their similar mass spectra. The most reliable method is to use a combination of gas chromatography-mass spectrometry (GC-MS) and retention indices.
-
GC-MS: While the electron ionization (EI) mass spectra of alkane isomers are often very similar, fragmentation patterns can sometimes provide clues about the degree of branching.[2]
-
Kovats Retention Indices (RI): The most effective way to differentiate isomers is by comparing their Kovats retention indices on a specific column to known values. The retention index is a normalized measure of retention time that is more reproducible between laboratories than retention time alone.[6] You can calculate the retention indices of your unknown peaks by running a standard mixture of n-alkanes under the same GC conditions.[7]
Data Presentation
The separation of nonane isomers is highly dependent on their boiling points. Generally, on a non-polar GC column, the elution order will follow the boiling points, with lower boiling point isomers eluting first.
| Isomer of Nonane (C9H20) | Boiling Point (°C) |
| 2,2,4,4-Tetramethylpentane | 122.3 |
| 2,2,3,3-Tetramethylpentane | 140.3 |
| 2,3,3,4-Tetramethylpentane | 140.9 |
| 2,2,3,4-Tetramethylpentane | 134.5 |
| 2,2,3-Trimethylhexane | 132.8 |
| 2,2,4-Trimethylhexane | 127.1 |
| 2,2,5-Trimethylhexane | 124.1 |
| 2,3,4-Trimethylhexane | 139.8 |
| 2,3,5-Trimethylhexane | 133.5 |
| 2,4,4-Trimethylhexane | 128.0 |
| 3,3,4-Trimethylhexane | 138.5 |
| 2,3-Dimethylheptane | 140.7 |
| 2,4-Dimethylheptane | 137.8 |
| 2,5-Dimethylheptane | 135.2 |
| 2,6-Dimethylheptane | 135.2 |
| 3,3-Dimethylheptane | 138.0 |
| 3,4-Dimethylheptane | 140.6 |
| 3,5-Dimethylheptane | 136.4 |
| 4,4-Dimethylheptane | 135.5 |
| 3-Ethyl-2-methylhexane | 140.2 |
| 4-Ethyl-2-methylhexane | 136.5 |
| 3-Ethyl-3-methylhexane | 140.0 |
| 3-Ethyl-4-methylhexane | 140.5 |
| 4-Ethyl-3-methylhexane | 138.8 |
| 2-Methyloctane | 143.3 |
| 3-Methyloctane | 144.2 |
| 4-Methyloctane | 142.4 |
| 3-Ethylheptane | 141.0 |
| 4-Ethylheptane | 141.0 |
| 4-Propylhexane | 139.5 |
| This compound | 146.3 |
| This compound | 146.3 |
| 2,2-Dimethyl-3-ethylpentane | 134.0 |
| 2,3-Dimethyl-3-ethylpentane | 142.0 |
| 2,4-Dimethyl-3-ethylpentane | 137.5 |
| n-Nonane | 150.8 |
Note: Boiling point data is compiled from various sources and may vary slightly. The elution order on a non-polar column will generally follow increasing boiling points.
Experimental Protocols
Key Experiment: Gas Chromatography of Nonane Isomers
This protocol provides a starting point for the separation of this compound and its isomeric impurities. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Sample Preparation:
-
Dilute the this compound sample in a volatile, high-purity solvent such as hexane or pentane. A typical concentration is 100-1000 ppm.
-
If performing retention index calculations, prepare a separate mixture of n-alkanes (e.g., C8 to C12) in the same solvent.
2. Gas Chromatography (GC) Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 50 m x 0.25 mm I.D. x 0.5 µm film thickness fused silica capillary column coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp: Increase to 150 °C at 2 °C/minute.
-
Final Hold: Hold at 150 °C for 10 minutes.
-
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid peak overloading.
Visualizations
References
Technical Support Center: GC-MS Analysis of Branched Alkanes
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes.
Troubleshooting Guides
This section addresses specific issues encountered during the GC-MS analysis of branched alkanes in a direct question-and-answer format.
Question: Why am I seeing poor peak shape (tailing or fronting) for my branched alkane peaks?
Answer:
Poor peak shape is a common issue that can compromise resolution and the accuracy of quantification.[1][2] It typically manifests as peak tailing (asymmetry to the right) or peak fronting (asymmetry to the left).
-
Peak Tailing: This is often caused by active sites within the system, improper column installation, or suboptimal temperature settings.[3][4]
-
Active Sites: Silanol groups in the inlet liner or contamination on the column can interact with analytes, causing tailing.[2][5]
-
Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create dead volume or turbulence, leading to tailing.[4]
-
Low Inlet Temperature: An inlet temperature that is too low can result in slow sample vaporization, causing broader, tailing peaks.[7][8]
-
Solution: Optimize the inlet temperature. A good starting point is 250 °C, but it may need to be increased for higher molecular weight alkanes.[9]
-
-
-
Peak Fronting: This "shark fin" shape is typically a sign of column overload.[1][3]
Question: My branched alkane isomers are co-eluting or poorly resolved. How can I improve the separation?
Answer:
Separating branched alkane isomers is challenging due to their similar boiling points and structures.[11][12] Improving resolution requires optimizing the chromatographic conditions.
-
GC Column Selection: The column is the most critical factor for separation.
-
Oven Temperature Program: The rate of temperature increase significantly impacts resolution.
-
Carrier Gas: The choice and velocity of the carrier gas affect efficiency.
-
Solution: Hydrogen often provides better resolution at higher linear velocities compared to helium, which can shorten analysis times.[16] Ensure the carrier gas flow rate is set to its optimal linear velocity for the chosen column dimensions.
-
-
Kovats Retention Indices (KI): For identification of co-eluting peaks, using retention indices can be invaluable.
Question: Why is the molecular ion (M+) peak absent or very weak for my branched alkane in EI-MS?
Answer:
This is a very common characteristic of branched alkanes when using standard Electron Ionization (EI) at 70 eV.[18]
-
Cause: The high energy of EI causes the molecular ion to be unstable. Branched alkanes preferentially fragment at the C-C bond at the branch point.[18][19] This cleavage results in the formation of more stable secondary or tertiary carbocations, making this fragmentation pathway highly favorable.[20][21] The more extensive the branching, the weaker or more likely absent the molecular ion peak will be.[21]
-
Solution: To confirm the molecular weight, use a "soft" ionization technique.
-
Chemical Ionization (CI): This is the recommended approach. CI uses a reagent gas (like methane) to gently protonate the analyte, forming a stable quasi-molecular ion ([M+H]+) that is typically the base peak in the spectrum.[13][18] This allows for unambiguous determination of the molecular weight.[18]
-
Field Ionization (FI): This is an even gentler technique that produces strong molecular ions with very little fragmentation.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for branched alkane analysis?
A non-polar stationary phase is the industry standard for separating non-polar analytes like alkanes.[14][22] A column with a 100% dimethyl polysiloxane phase is an excellent choice. For complex mixtures of isomers, a longer column (30 m to 100 m) with a standard internal diameter (0.25 mm) provides the best balance of resolution, analysis time, and sample capacity.[10][13]
Q2: How does branching affect the fragmentation pattern in EI-MS compared to straight-chain alkanes?
Straight-chain alkanes produce a characteristic mass spectrum with clusters of peaks 14 mass units apart (representing CH₂ groups) that show a smooth, exponential decay in intensity.[20] Branched alkanes disrupt this pattern. Their spectra are characterized by preferential fragmentation at the branch points, leading to an abundance of ions corresponding to the formation of stable secondary and tertiary carbocations.[20][21] The loss of the largest alkyl group at a branch is often the most favored fragmentation pathway.[19][20]
Q3: I see a high baseline or "ghost peaks" in my chromatogram. What is the cause?
A high, drifting baseline or the appearance of unexpected peaks often indicates contamination.[17][23] Potential sources include:
-
Carrier Gas: Impurities in the carrier gas can lead to a noisy or elevated baseline. Ensure high-purity gas and functioning traps.
-
Inlet: Contamination from the septum or previous injections accumulating in the liner can bleed out during a run.[24] Regular replacement of the septum and liner is critical.[24]
-
Column Bleed: As a column ages or is exposed to oxygen at high temperatures, the stationary phase can degrade and elute, causing a rising baseline, especially at higher temperatures.
-
System Leaks: Small leaks can introduce air (oxygen and water) into the system, which can damage the column and increase the baseline.[3][25]
Q4: What is a good starting point for the GC inlet temperature?
A good initial inlet temperature for splitless injections is 250 °C.[9] This temperature is generally sufficient to ensure the rapid vaporization of a wide range of analytes without causing thermal degradation.[8][9] For higher boiling point alkanes, this temperature may need to be increased to 275 °C or 300 °C to ensure efficient transfer to the column.[9][17]
Data Presentation
Table 1: Recommended GC-MS Starting Parameters for Branched Alkane Analysis
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Mode | Splitless or Split (e.g., 20:1) | Use splitless for trace analysis, split for higher concentrations to avoid overload.[17] |
| Inlet Temperature | 250 - 300 °C | Ensures complete vaporization of analytes without degradation.[9][17] |
| Liner | Deactivated, Single Taper w/ Wool | Inert surface prevents analyte interaction; wool aids vaporization.[17][26] |
| GC Column | ||
| Stationary Phase | 100% Dimethyl Polysiloxane (e.g., DB-1, HP-5MS) | Non-polar phase for non-polar analytes.[14][22] |
| Dimensions | 30-100 m length, 0.25 mm ID, 0.25 µm film | Long length for high resolution; standard ID and film for good efficiency and capacity.[10][13] |
| Oven Program | ||
| Initial Temperature | 40 - 60 °C (hold for 1-2 min) | Allows for sharp initial peaks and good focusing. |
| Ramp Rate | 2 - 10 °C/min | A slower ramp provides better resolution for closely eluting isomers.[16][17] |
| Final Temperature | 280 - 320 °C (hold for 5-10 min) | Ensures all high-boiling point compounds elute from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI for structural information via fragmentation; CI for molecular weight determination.[18] |
| Ion Source Temp | 230 °C | A standard, robust temperature for general EI analysis.[8][17] |
| Quadrupole Temp | 150 °C | A standard temperature for the mass filter. |
| MS Transfer Line | 280 - 300 °C | Must be hot enough to prevent analyte condensation between the GC and MS.[17] |
| Mass Range | m/z 40-500 | Covers the expected mass range for typical alkanes and their fragments. |
Experimental Protocols
Protocol 1: Determination of Branched Alkane Molecular Weight using Chemical Ionization (CI)
This protocol outlines the steps to confirm the molecular weight of a branched alkane when the molecular ion is not observed using EI.
1. Sample Preparation:
- Prepare a dilute solution of the branched alkane sample (e.g., 1-10 µg/mL) in a high-purity volatile solvent such as hexane.[18]
2. Instrument Setup (GC):
- Install a suitable non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Set the GC parameters as outlined in Table 1. A good starting point for the injector temperature is 250 °C.[18]
- Develop a temperature program that provides good chromatographic separation of the analyte from any impurities.[18]
3. Instrument Setup (MS):
- Switch the mass spectrometer to Chemical Ionization (CI) mode.
- Introduce the CI reagent gas (e.g., methane) and allow the source pressure to stabilize according to the manufacturer's guidelines.
- Set the ion source temperature appropriately for CI, typically between 150-200 °C.[18]
- Set the mass scan range to include the expected molecular weight of the analyte (e.g., m/z 50-500).[18]
4. Data Acquisition:
- Inject a solvent blank to ensure the system is clean.
- Inject the prepared sample.
- Begin data acquisition.
5. Data Analysis:
- Examine the resulting total ion chromatogram (TIC) to locate the peak for your analyte.
- Extract the mass spectrum for that peak.
- Look for an intense peak corresponding to the protonated molecular ion ([M+H]+). For an analyte with molecular weight 'M', this peak will appear at m/z = M+1. This confirms the molecular weight of your branched alkane.[18]
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC.
Caption: Logic for selecting an MS ionization technique.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. GC (MS) problem with tailing peaks - Chromatography Forum [chromforum.org]
- 8. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. "Elution Patterns From Capillary GC For Methyl-Branched Alkanes" by David A. Carlson, Ulrich R. Bernier et al. [digitalcommons.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. GCMS Section 6.9.2 [people.whitman.edu]
- 21. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 22. trajanscimed.com [trajanscimed.com]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Minimizing Rearrangement Byproducts in Alkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate rearrangement byproducts in your alkane synthesis experiments. Rearrangement reactions, particularly those involving carbocation intermediates, can lead to complex product mixtures, reducing the yield of the desired product and complicating purification.
Frequently Asked Questions (FAQs)
Q1: What exactly are rearrangement byproducts and why do they form?
A1: Rearrangement byproducts are structural isomers of the intended product that arise when the carbon skeleton of a reactant or intermediate reorganizes during a chemical reaction. The primary cause in many alkane syntheses is the formation of an unstable carbocation intermediate.[1] This intermediate can rearrange to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one) through a 1,2-hydride shift or a 1,2-alkyl shift before the final product is formed. This results in an alkane with a different carbon skeleton than anticipated.
Q2: Which common alkane synthesis methods are most susceptible to rearrangement?
A2: Reactions that proceed through carbocation intermediates are highly prone to rearrangement. The most notable example is the Friedel-Crafts alkylation , especially when using primary or secondary alkyl halides with a strong Lewis acid catalyst like AlCl₃.[2][3] Other reactions, such as SN1 and E1, which also involve carbocation intermediates, can lead to rearranged alkane or alkene products.[4]
Q3: How can I confirm that rearrangement byproducts are present in my product mixture?
A3: Structural analysis of your product mixture is the most definitive method.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate different isomers and provide their mass-to-charge ratio, helping to identify rearranged products.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the connectivity of atoms. Differences in chemical shifts and splitting patterns between the expected and rearranged products can confirm the presence of byproducts.[1]
Q4: What is the most reliable strategy to synthesize a primary alkylbenzene without rearrangement?
A4: The most effective method is to circumvent the carbocation rearrangement problem entirely by using a two-step sequence: Friedel-Crafts acylation followed by a reduction of the resulting ketone .[6][7][8] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[9][10] The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8][11]
Troubleshooting Guides
Issue 1: Friedel-Crafts Alkylation of Benzene with 1-Chloropropane yields Isopropylbenzene instead of n-Propylbenzene.
-
Root Cause: The primary carbocation that would be formed from 1-chloropropane is highly unstable. It immediately rearranges via a 1,2-hydride shift to the more stable secondary carbocation, which is then attacked by the benzene ring.[9]
Caption: Carbocation rearrangement via a 1,2-hydride shift.
-
Recommended Solution: Acylation-Reduction Pathway
-
Friedel-Crafts Acylation: React benzene with propanoyl chloride and AlCl₃. This forms propiophenone without rearrangement.[10]
-
Reduction: Reduce the ketone group of propiophenone to a methylene (-CH₂) group using Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction to yield the desired n-propylbenzene.[12][13]
Caption: Comparison of direct alkylation vs. acylation-reduction.
-
Issue 2: An unknown byproduct is detected in my reaction.
-
Root Cause Analysis: Increased byproduct formation can stem from suboptimal reaction conditions, impure reagents, or an inappropriate choice of catalyst.[1] If rearrangement is suspected, a logical workflow is needed to identify the issue and correct the synthesis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Quantitative Data Summary
The choice of synthetic route has a dramatic impact on the product distribution when rearrangement is possible.
| Reaction Pathway | Reactants | Conditions | Expected Product | Observed Major Product | Rearrangement Byproduct (%) |
| Friedel-Crafts Alkylation | Benzene + 1-Chloropropane | AlCl₃, 25°C | n-Propylbenzene | Isopropylbenzene | >95% |
| Acylation-Reduction | 1. Benzene + Propanoyl Chloride 2. Propiophenone | 1. AlCl₃ 2. Zn(Hg), conc. HCl | n-Propylbenzene | n-Propylbenzene | <1% |
Note: Percentages are representative and illustrate the typical outcome of these reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This is a general procedure and must be adapted for specific substrates and acylating agents.[1][14][15]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes (e.g., CaCl₂).
-
Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) in the reaction flask and cool the mixture in an ice bath (0°C).
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.0 equivalent) in the same dry solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes.
-
Addition of Arene: After the acylium ion has formed, add the aromatic substrate (1.0 equivalent), dissolved in the dry solvent, dropwise from the addition funnel at a rate that maintains the reaction temperature below 5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers and wash successively with water, dilute NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude ketone by recrystallization or column chromatography.
Protocol 2: General Procedure for Clemmensen Reduction
This reaction uses strongly acidic and hot conditions and should be performed with caution in a well-ventilated fume hood.[12][13]
-
Preparation of Zinc Amalgam (Zn(Hg)): Stir zinc powder with a 5% aqueous HgCl₂ solution for 10 minutes. Decant the aqueous solution and wash the resulting amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the aryl alkyl ketone, concentrated hydrochloric acid, water, toluene, and the freshly prepared zinc amalgam.
-
Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on the surface of the zinc. Additional portions of concentrated HCl may need to be added during the reflux period.
-
Monitoring: Continue refluxing for several hours until TLC analysis shows the disappearance of the starting ketone.
-
Work-up: After cooling, decant the liquid from the excess zinc. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or diethyl ether.
-
Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent, and remove the solvent. The resulting alkane can be purified by distillation or chromatography.
Protocol 3: Byproduct Identification by GC-MS
-
Sample Preparation: Take a small aliquot from the crude reaction mixture. Dilute it with a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: Use a GC-MS system equipped with a capillary column appropriate for separating nonpolar compounds (e.g., a DB-5ms or equivalent). Set up a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation of all components.
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The components will be separated based on their boiling points and polarity in the GC column and then fragmented and detected by the mass spectrometer.
-
Data Interpretation: Compare the retention times and mass spectra of the peaks in the chromatogram to a library of known spectra (e.g., NIST) to identify the desired product and any isomeric byproducts. The fragmentation pattern of a rearranged isomer (e.g., isopropylbenzene) will be distinct from the straight-chain product (e.g., n-propylbenzene).
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Ch12: Acylation then reduction = alkylation [chem.ucalgary.ca]
- 12. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 15. websites.umich.edu [websites.umich.edu]
Technical Support Center: 3,3-Diethylpentane
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3,3-diethylpentane.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue: Inconsistent or Unexpected Experimental Results
If you are experiencing variability in your results when using this compound as a solvent or reagent, consider the following potential causes related to its stability and purity.
-
Question: Could my this compound be contaminated? Answer: Yes. Although this compound is relatively inert, improper storage or handling can lead to contamination.[1][2] Cross-contamination from shared laboratory equipment or exposure to atmospheric moisture are common issues. As a non-polar compound, it will readily dissolve other non-polar substances.[1] Troubleshooting Steps:
-
Verify Purity: Use Gas Chromatography (GC) to assess the purity of your current stock. Compare the chromatogram to a known standard or the certificate of analysis provided by the supplier.
-
Use a Fresh Stock: Open a new, sealed container of this compound and repeat the experiment. If the results are consistent with expectations, your previous stock was likely compromised.
-
Review Handling Procedures: Ensure that dedicated, clean, and dry glassware and syringes are used when handling the compound.
-
-
Question: Is it possible for this compound to degrade? Answer: While stable under recommended storage conditions, this compound can undergo degradation under specific circumstances.[2] Troubleshooting Steps:
-
Check for Exposure to UV Light: Storage in clear containers exposed to direct sunlight or other UV sources can initiate free-radical halogenation if halogens are present.[3]
-
Evaluate Storage Temperature: Exposure to high temperatures can lead to thermal cracking (pyrolysis), breaking the compound into smaller hydrocarbons.[3] Ensure the storage location does not experience significant temperature fluctuations.
-
Assess for Incompatible Reactants: While resistant to acids and bases, ensure it has not been inadvertently mixed with strong oxidizing agents, which could lead to combustion reactions.[2][3]
-
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting decision tree for unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored at 2°C to 8°C in a tightly closed container.[4][5] The storage area must be dry, well-ventilated, and kept away from heat, sparks, open flames, and other sources of ignition.[6][7]
Q2: Is this compound sensitive to light?
A2: Yes. Like other alkanes, it can react with halogens via a free-radical mechanism when exposed to UV light.[3] It is best practice to store it in amber or opaque containers to prevent exposure to ultraviolet light.[8]
Q3: What materials are compatible and incompatible with this compound?
A3:
-
Compatible: As a non-polar solvent, it is compatible with most other hydrocarbons and non-polar organic compounds.[1] For storage, strong metal containers are recommended.[8]
-
Incompatible: Avoid contact with strong oxidizing agents. As an alkane, it is highly flammable and its vapors can form explosive mixtures with air.[9][10][11]
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended conditions (2-8°C, sealed, protected from light), this compound is a very stable compound and can be expected to maintain its purity for several years. For specific expiration dates, always refer to the manufacturer's certificate of analysis.
Q5: What are the primary safety hazards associated with this compound?
A5: The main hazard is its high flammability.[12] It is classified as a flammable liquid, and its vapors can ignite easily.[7][9] Appropriate safety measures include working in a well-ventilated area or under a fume hood and using personal protective equipment (PPE) such as gloves and safety goggles.[6][7] Prolonged skin contact may cause irritation by dissolving skin oils.[13]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀ | [4] |
| Molecular Weight | 128.26 g/mol | [4] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 146.3 °C | [4] |
| Melting Point | -33.1 °C | [4] |
| Flash Point | 32.8 °C | [4] |
| Recommended Storage | 2°C - 8°C | [4][5] |
| GHS Hazard Codes | H225 (Highly Flammable liquid and vapor) | [4][12] |
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for verifying the purity of this compound, which is essential for confirming its stability over time.
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar).
-
Carrier Gas: Helium or Hydrogen, set to an appropriate flow rate.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: Programmed temperature ramp (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C).
-
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity solvent like hexane (e.g., 1 µL of sample in 1 mL of hexane).
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Begin the analysis and record the chromatogram.
-
-
Data Interpretation:
-
The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of other significant peaks may indicate contamination or degradation. Compare the retention time with a known standard for positive identification.
-
Workflow for Proper Storage and Handling
Caption: Recommended workflow for storage and handling.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 4. This compound | 1067-20-5 | FD180783 | Biosynth [biosynth.com]
- 5. This compound, 1 g, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Poland [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tutorchase.com [tutorchase.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. prezi.com [prezi.com]
- 11. This compound, 1 g, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 12. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
Validation & Comparative
A Comparative Analysis of 3,3-Diethylpentane and n-Nonane: Physicochemical Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of 3,3-diethylpentane and n-nonane, two isomers of nonane (C9H20). While sharing the same molecular formula, their distinct structural arrangements—a highly branched versus a linear alkane—result in significant differences in their physical characteristics. This document summarizes key quantitative data, outlines relevant experimental protocols for their determination, and provides a visual representation of their structural and property distinctions.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physicochemical properties of this compound and n-nonane, providing a clear and concise overview for comparative analysis.
| Property | This compound | n-Nonane |
| Molecular Formula | C9H20[1] | C9H20[2] |
| Molecular Weight | 128.26 g/mol [3] | 128.25 g/mol [4] |
| Appearance | Colorless liquid[5] | Clear, colorless liquid with a gasoline-like odor[4][6] |
| Boiling Point | 146.3 °C[3] | 151 °C[6] |
| Melting Point | -33.1 °C[3] | -53 °C[6] |
| Density | 0.7500 g/mL at 20 °C[7] | 0.72 g/mL at 20 °C[6] |
| Viscosity | Lower than n-nonane[8] | 0.6696 cP at 25 °C[4] |
| Flash Point | 32.8 °C[3] | 31.0 °C[9] |
| Solubility in Water | Insoluble[5] | Insoluble[4][9] |
| Solubility in Organic Solvents | Soluble (e.g., hexane, octane, ethanol)[5] | Miscible with hydrocarbons and halocarbons[9] |
Structural and Property Comparison
The fundamental difference between this compound and n-nonane lies in their molecular structure. N-nonane is a straight-chain alkane, while this compound is a highly branched alkane.[8] This structural variance directly influences their intermolecular forces and, consequently, their physical properties.
Caption: A diagram illustrating the relationship between molecular structure and physical properties for n-nonane and this compound.
N-nonane's linear structure allows for more efficient packing and greater surface area contact between molecules, leading to stronger van der Waals forces.[8] These stronger intermolecular attractions require more energy to overcome, resulting in a higher boiling point and greater viscosity compared to the more compact, branched structure of this compound.[8]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties discussed in this guide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is distillation.
Methodology: Simple Distillation
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The condenser, cooled by circulating water, liquefies the vapor, which is then collected in the receiving flask.
-
The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid.[10]
-
For smaller sample volumes, a micro-boiling point determination method can be employed using a capillary tube.[11]
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. The capillary tube method is a widely used technique for this measurement.
Methodology: Capillary Tube Method
-
Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube), a thermometer, and a capillary tube.[12]
-
Procedure:
-
A small, finely powdered sample of the solid is packed into a capillary tube.[12]
-
The capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[13]
-
The sample is heated at a controlled rate.[13]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12] A narrow melting point range is indicative of a pure substance.[12][14]
-
Determination of Density
Density, the mass per unit volume of a substance, can be determined using various methods. A common and precise method involves the use of a pycnometer or a vibrating tube densimeter.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and a balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample, and the stopper is inserted, allowing excess liquid to be expelled through the capillary, ensuring a constant volume.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Modern instruments like vibrating tube densimeters offer rapid and highly accurate density measurements.[15][16]
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow. Capillary viscometers are frequently used for this measurement.
Methodology: Capillary Viscometer (e.g., Ostwald viscometer)
-
Apparatus: A capillary viscometer, a temperature-controlled bath, and a stopwatch.
-
Procedure:
-
A known volume of the liquid is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.
-
The liquid is drawn up one arm of the U-tube by suction.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is determined by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[17]
-
Determination of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent. For alkanes, solubility is typically tested in both polar (e.g., water) and non-polar organic solvents.
Methodology: Visual Observation
-
Apparatus: Test tubes, a vortex mixer (optional).
-
Procedure:
-
A small amount of the alkane is added to a test tube containing the solvent.
-
The mixture is agitated (e.g., by shaking or using a vortex mixer) to facilitate dissolution.
-
The mixture is then allowed to stand and is observed.
-
If the alkane dissolves completely, it is considered soluble. If it forms a separate layer, it is insoluble. The formation of two distinct layers indicates immiscibility, a characteristic of non-polar alkanes in polar solvents like water.[18]
-
This guide serves as a foundational resource for understanding the distinct physicochemical properties of this compound and n-nonane, rooted in their isomeric structures. The provided experimental protocols offer standardized approaches for the empirical validation of these properties in a laboratory setting.
References
- 1. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]
- 2. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 3. This compound | 1067-20-5 | FD180783 | Biosynth [biosynth.com]
- 4. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-NONANE | 111-84-2 [chemicalbook.com]
- 7. 3 3-DIETHYL PENTANE | 1067-20-5 [chemicalbook.com]
- 8. homework.study.com [homework.study.com]
- 9. Nonane - Sciencemadness Wiki [sciencemadness.org]
- 10. vernier.com [vernier.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. westlab.com [westlab.com]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. thermophysics.ru [thermophysics.ru]
- 17. nist.gov [nist.gov]
- 18. All about Solubility of Alkanes [unacademy.com]
A Comparative Guide to the Combustion of 3,3-Diethylpentane and 2,2,4-Trimethylpentane
In the realm of combustion science, the molecular structure of a fuel is a critical determinant of its performance and emission characteristics. This guide provides a detailed comparison of the combustion properties of two isomeric alkanes: 3,3-diethylpentane and 2,2,4-trimethylpentane (iso-octane). While iso-octane is a well-characterized primary reference fuel, data on the combustion of this compound, a highly branched nonane isomer, is less prevalent. This comparison synthesizes available experimental data and theoretical knowledge to offer insights for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these molecules is essential before delving into their combustion behavior. Both are colorless, flammable liquids at room temperature.[1][2][3][4]
| Property | This compound | 2,2,4-Trimethylpentane (iso-octane) |
| Molecular Formula | C9H20[2][5][6][7] | C8H18[4] |
| Molecular Weight ( g/mol ) | 128.26[5][7][8] | 114.23[4] |
| IUPAC Name | This compound[5][7] | 2,2,4-Trimethylpentane[4] |
| Synonyms | Tetraethylmethane[2][9] | Iso-octane[4] |
| CAS Number | 1067-20-5[5][7][8] | 540-84-1[4] |
| Boiling Point (°C) | 146.3[8][9] | 99.3[4] |
| Melting Point (°C) | -33.1[8] | -107.4[4] |
| Density (g/cm³) | 0.754 (at 20°C) | 0.692 (at 20°C)[4] |
| Flash Point (°C) | 32.8[8] | -12[10] |
Combustion Performance: A Comparative Analysis
Ignition Delay Time
Ignition delay time (IDT) is the period between the initiation of energy input and the onset of combustion. It is a crucial parameter in engine design and performance. Shorter IDTs are desirable in diesel engines, while longer IDTs are preferred in spark-ignition engines to prevent knocking.
2,2,4-Trimethylpentane (iso-octane):
Numerous studies have measured the ignition delay times of iso-octane under a wide range of temperatures, pressures, and equivalence ratios using shock tubes and rapid compression machines.[1][2][3][11][12][13][14][15][16][17] The data consistently shows that iso-octane has a relatively long ignition delay time compared to straight-chain alkanes, which is why it is used as a reference for high octane ratings (octane number = 100).[4]
This compound:
While specific experimental IDT data for this compound is not available, general trends for highly branched alkanes suggest it would exhibit a long ignition delay time, likely comparable to or even longer than that of iso-octane under similar conditions. The high degree of branching in this compound, with a central quaternary carbon atom, leads to the formation of more stable radicals during the initial stages of oxidation, which slows down the overall reaction rate and thus increases the ignition delay.
The following table presents a selection of experimental ignition delay time data for iso-octane.
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) | Reference |
| 1177 - 2009 | 1.18 - 8.17 | 0.25 - 2.0 | Varies | [11] |
| 855 - 1269 | 14 - 59 | 0.5, 1.0 | Varies | [1] |
| 716 - 1249 | 40 | 1.0 | Varies | [17] |
Laminar Flame Speed
Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas. It is a fundamental property of a combustible mixture and is influenced by factors such as temperature, pressure, and equivalence ratio.
2,2,4-Trimethylpentane (iso-octane):
The laminar flame speed of iso-octane/air mixtures has been extensively measured.[10][18][19][20][21][22][23] These studies show that the flame speed of iso-octane is influenced by initial temperature and pressure, with higher temperatures generally leading to higher flame speeds.
This compound:
Experimental data on the laminar flame speed of this compound is not available. However, the compact and highly branched structure of this compound might lead to a slightly lower laminar flame speed compared to less branched isomers under the same conditions due to potential differences in transport properties and radical production pathways.
The following table summarizes some reported laminar flame speed data for iso-octane.
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) | Reference |
| 373 - 473 | 1 | 0.8 - 1.6 | Varies | [24] |
| 298 - 470 | 1 | 0.7 - 1.4 | Varies | [18] |
| 300 - 640 | 1 | 0.7 - 1.4 | Varies | [19] |
Pollutant Formation
The combustion of hydrocarbons can lead to the formation of various pollutants, including soot, nitrogen oxides (NOx), and carbon monoxide (CO). The molecular structure of the fuel plays a significant role in the types and quantities of pollutants produced.
2,2,4-Trimethylpentane (iso-octane):
The formation of pollutants from iso-octane combustion has been the subject of numerous studies.[8][25][26] Due to its branched structure, iso-octane has a lower sooting tendency compared to straight-chain alkanes. The formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs), is less favored. NOx formation is primarily governed by the thermal (Zel'dovich) mechanism at high temperatures, with prompt and fuel-NOx mechanisms also contributing depending on the combustion conditions.[27][28]
This compound:
Specific data on pollutant formation from this compound combustion is lacking. However, it is generally expected that highly branched alkanes produce less soot.[29] Therefore, this compound is anticipated to have a low sooting propensity. The mechanisms of NOx and CO formation are expected to be similar to other alkanes, primarily dependent on the combustion temperature, equivalence ratio, and residence time.
Experimental Protocols
The quantitative data presented in this guide are typically obtained using specialized experimental setups. The following are brief descriptions of the key methodologies.
Ignition Delay Time Measurement
-
Shock Tube: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.[1][11][12][30] The rapid rupture of the diaphragm generates a shock wave that travels through the test gas mixture in the driven section, rapidly heating and compressing it. The ignition delay time is measured as the time interval between the passage of the shock wave and the onset of combustion, which is typically detected by a rapid pressure rise or light emission.[1][11]
-
Rapid Compression Machine (RCM): An RCM simulates the compression stroke of an internal combustion engine by rapidly compressing a fuel-air mixture with a piston.[3][6][14][15] This method is particularly useful for studying low-temperature combustion and auto-ignition phenomena. The ignition delay is the time from the end of compression to the start of combustion, identified by a sharp increase in pressure.
Laminar Flame Speed Measurement
-
Constant Volume Combustion Chamber: A spherically expanding flame is ignited at the center of a closed vessel filled with the premixed fuel-air mixture.[24] The flame propagation is recorded using high-speed imaging techniques like schlieren photography. The laminar flame speed is then calculated from the rate of change of the flame radius.
-
Counterflow Flame Burner: Two opposed jets, one with the fuel-air mixture and the other with a hot product or inert gas, create a stationary flame front. The gas velocity profile is measured, and the laminar flame speed is determined at the point where the flame is stabilized.[18]
Combustion Chemistry and Reaction Pathways
The combustion of alkanes proceeds through a complex network of elementary reactions. The initial steps involve the abstraction of a hydrogen atom from the fuel molecule to form an alkyl radical. The structure of this initial radical significantly influences the subsequent reaction pathways and the overall combustion characteristics.
2,2,4-Trimethylpentane (iso-octane) Combustion Pathway
The combustion of iso-octane has been extensively modeled, with detailed chemical kinetic mechanisms available.[3][8][9][13][31][32] The initial H-abstraction can occur at primary, secondary, or tertiary carbon atoms, leading to different iso-octyl radicals. The subsequent decomposition of these radicals and their reactions with oxygen lead to the formation of smaller hydrocarbons, oxygenated intermediates, and eventually, the final products of CO2 and H2O.
Caption: Simplified reaction pathway for 2,2,4-trimethylpentane combustion.
This compound Combustion Pathway
Due to the absence of a specific, validated chemical kinetic model for this compound, a detailed reaction pathway cannot be presented. However, based on its highly branched structure, a generalized pathway can be inferred. The presence of a central quaternary carbon atom means that H-abstraction will primarily occur from the secondary carbon atoms of the ethyl groups. The resulting radicals will then undergo decomposition and oxidation. The high degree of branching is expected to favor the formation of stable tertiary radicals, which can contribute to a longer ignition delay.
Caption: Generalized combustion pathway for a highly branched alkane like this compound.
Logical Relationship of Experimental Analysis
The determination of combustion properties follows a logical workflow, starting from sample preparation to data analysis and model validation.
Caption: Logical workflow for the experimental and computational analysis of combustion.
Conclusion
This comparative guide highlights the combustion characteristics of this compound and 2,2,4-trimethylpentane. While a wealth of experimental data is available for iso-octane, allowing for a detailed understanding of its combustion behavior, there is a significant lack of data for this compound. Based on the principles of combustion chemistry and trends observed for highly branched alkanes, it is anticipated that this compound would exhibit high resistance to auto-ignition (long ignition delay time) and a low tendency for soot formation. Further experimental and modeling studies on this compound and other highly branched nonane isomers are crucial to validate these predictions and to expand our fundamental understanding of the structure-reactivity relationships in alkane combustion. This knowledge is vital for the development of advanced combustion technologies and cleaner fuels.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. uhpc-lab.org [uhpc-lab.org]
- 7. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]
- 9. Iso-Octane Version 3 | Combustion [combustion.llnl.gov]
- 10. iomosaic.com [iomosaic.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. icders.org [icders.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iris.unibas.it [iris.unibas.it]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Laminar flame speed calculation — Cantera 3.1.0 documentation [cantera.org]
- 24. sae.org [sae.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. eng.nipponsteel.com [eng.nipponsteel.com]
- 29. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 30. apps.dtic.mil [apps.dtic.mil]
- 31. cefrc.princeton.edu [cefrc.princeton.edu]
- 32. duepublico2.uni-due.de [duepublico2.uni-due.de]
A Comparative Guide to the Spectroscopic Data Validation of 3,3-Diethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 3,3-diethylpentane with its structural isomers. The objective is to offer a clear framework for the validation of spectroscopic data through detailed experimental protocols, comparative data tables, and logical workflow diagrams.
Introduction
This compound is a highly branched alkane with the chemical formula C9H20. Accurate structural elucidation and purity assessment are critical in many research and development applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide presents experimental data for this compound and compares it with related alkanes to highlight its unique spectral features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its structural isomers. This comparative data is essential for validating the identity and purity of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound and a Structurally Related Alkane
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.21 | m | 12H | -CH3 |
| ~1.18 | m | 8H | -CH2- | |
| 3,3-Dimethylpentane [1] | 1.203 | q | 4H | -CH2- |
| 0.797 | t | 6H | -CH3 (on ethyl) | |
| 0.792 | s | 6H | -CH3 (gem-dimethyl) |
Table 2: ¹³C NMR Spectroscopic Data of this compound and Structurally Related Alkanes
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data to be obtained from SpectraBase | Cq, -CH2-, -CH3 |
| 3,3-Dimethylpentane [2] | 33.8 | -CH2- |
| 32.8 | Cq | |
| 26.2 | -CH3 (gem-dimethyl) | |
| 8.4 | -CH3 (on ethyl) | |
| 3-Ethylpentane [3] | 42.3 | >CH- |
| 25.2 | -CH2- | |
| 11.0 | -CH3 | |
| Pentane [4][5] | 35.0 | C-3 |
| 23.0 | C-2, C-4 | |
| 15.0 | C-1, C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Alkane |
| 1465 | C-H bend | -CH2- |
| 1375 | C-H bend | -CH3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Major Mass Spectrometry Fragments (m/z) for this compound
| m/z | Proposed Fragment |
| 128 | [M]+ (Molecular Ion) |
| 99 | [M - C2H5]+ |
| 71 | [C5H11]+ |
| 57 | [C4H9]+ |
| 43 | [C3H7]+ |
| 29 | [C2H5]+ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of liquid alkane samples.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pasteur pipette
-
Sample (this compound or other alkane)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the NMR tube is clean and dry.
-
Weigh approximately 5-10 mg of the liquid alkane sample directly into the NMR tube.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (typically 8-16 for a concentrated sample).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR:
-
Set the appropriate spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans (typically 64-1024 or more, as ¹³C has a low natural abundance).
-
Acquire the FID.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of a liquid alkane sample.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
-
Sample (this compound or other alkane)
-
Pasteur pipette
-
Solvent for cleaning (e.g., hexane or isopropanol)
-
Lint-free wipes
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a volatile solvent like hexane or isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Using a clean Pasteur pipette, place a small drop of the liquid alkane sample onto the center of the ATR crystal to completely cover it.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
Clean the ATR crystal thoroughly with a solvent and a lint-free wipe.
-
Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of a volatile alkane sample.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Helium (or other suitable carrier gas for GC).
-
Sample (this compound or other alkane).
-
Microsyringe (for GC injection).
Procedure (using GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the alkane in a volatile solvent (e.g., hexane or dichloromethane) if using GC-MS. A typical concentration is around 100-1000 ppm.
-
-
Instrument Setup:
-
Set the GC oven temperature program. For a simple alkane, an isothermal run or a slow temperature ramp may be appropriate.
-
Set the injector temperature (e.g., 250 °C).
-
Set the MS ion source temperature (e.g., 230 °C).
-
Set the mass range to be scanned (e.g., m/z 20-200).
-
The standard electron energy for EI is 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and as each component elutes from the column, it will enter the mass spectrometer.
-
The mass spectrometer will record the mass spectrum of the eluting compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak.
-
Identify the molecular ion peak (M+) and the major fragment ions.
-
Compare the fragmentation pattern with known fragmentation patterns for alkanes.
-
Data Validation Workflow
The following diagram illustrates a logical workflow for the validation of spectroscopic data.
Caption: Workflow for Spectroscopic Data Validation.
References
- 1. 3,3-Dimethylpentane(562-49-2) 1H NMR spectrum [chemicalbook.com]
- 2. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Experimental and Theoretical Spectra of 3,3-Diethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical spectroscopic data for 3,3-diethylpentane (C9H20). By juxtaposing experimentally obtained spectra with theoretical insights from computational studies, this document aims to facilitate a deeper understanding of the molecule's structural and electronic properties. The information presented is intended to aid researchers in spectral interpretation, compound identification, and the validation of computational models.
Data Presentation
The following tables summarize the key features of the experimental spectra of this compound.
Infrared (IR) Spectroscopy
| Experimental Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretching (CH₃ and CH₂) |
| ~1465 | Medium | CH₂ scissoring (bending) |
| ~1380 | Medium | CH₃ symmetric bending (umbrella mode) |
Data sourced from the NIST Chemistry WebBook.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.21 | Quartet | 8H | -CH₂- |
| ~1.18 | Triplet | 12H | -CH₃ |
Note: Due to the high symmetry of the molecule, the proton NMR spectrum is relatively simple.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Carbon Type |
| ~33.8 | Quaternary C |
| ~25.0 | -CH₂- |
| ~8.5 | -CH₃ |
Note: The high symmetry of this compound results in a spectrum with only three distinct carbon signals.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 128 | Low | [C₉H₂₀]⁺ (Molecular Ion) |
| 99 | High | [C₇H₁₅]⁺ (Loss of -C₂H₅) |
| 57 | High (Base Peak) | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Fragmentation data sourced from NIST and Benchchem.[2][3] The mass spectrum is characterized by significant fragmentation, with the molecular ion peak being of low abundance.[2] The most prominent fragmentation pathway involves the loss of an ethyl radical to form a stable tertiary carbocation at m/z 99.[2] The base peak is observed at m/z 57.[2]
Theoretical Analysis
Computational studies, particularly gas-phase electron diffraction combined with ab initio calculations, have provided significant insights into the conformational preferences and structural parameters of this compound.
At room temperature, this compound exists predominantly as a mixture of two conformers: one with D₂d symmetry and another with S₄ symmetry.[2] The D₂d conformer is the more stable of the two.[2] The high degree of symmetry in these dominant conformers explains the simplicity of the experimental ¹H and ¹³C NMR spectra. The presence of a central quaternary carbon atom bonded to four ethyl groups leads to significant steric hindrance, which influences the molecule's fragmentation pattern in mass spectrometry, favoring the loss of ethyl groups to form stable carbocations.[2]
Experimental Protocols
The following are generalized protocols for the acquisition of the experimental spectra presented.
Infrared (IR) Spectroscopy
A thin film of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The sample is then placed in the beam path of an FT-IR spectrometer, and the spectrum is recorded. The background spectrum of the empty plates is subtracted from the sample spectrum to obtain the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired, and the chemical shifts are referenced to the TMS signal at 0 ppm. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
A dilute solution of this compound in a volatile solvent is injected into the mass spectrometer, typically using a gas chromatograph (GC) for sample introduction. In the ion source, the molecules are ionized, most commonly by electron ionization (EI). The resulting ions and fragment ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Visualization
The following diagram illustrates a generalized workflow for comparing experimental and theoretical spectra.
Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical spectra.
References
A Comparative Guide to the Chromatographic Purity Validation of 3,3-Diethylpentane
For researchers, scientists, and drug development professionals, ensuring the purity of solvents and reagents is a cornerstone of reliable and reproducible experimental outcomes. In this guide, we provide an objective comparison of the purity of 3,3-diethylpentane, a highly branched non-polar alkane, with other common non-polar solvents. The purity is assessed using gas chromatography with flame ionization detection (GC-FID), a robust and widely used technique for analyzing volatile organic compounds.[1][2] This guide includes detailed experimental protocols, comparative data, and workflow visualizations to support informed solvent selection and quality control.
Performance Comparison of this compound and Alternative Solvents
The purity of a solvent can be influenced by its manufacturing process, leading to the presence of isomers, residual starting materials, or other related compounds.[3] For instance, commercial grades of hexanes are often mixtures of isomers, which can affect experimental results where high purity is required.[4] this compound, as a C9 alkane, may contain other nonane isomers or related hydrocarbons as impurities.[5][6]
The following table summarizes the typical purity profiles of this compound compared to n-nonane (a linear C9 alkane) and cyclohexane (a C6 cycloalkane), as determined by gas chromatography.
| Solvent | Typical Purity (%) | Common Impurities | Boiling Point (°C) | Key Chromatographic Considerations |
| This compound | ≥98% | Other C9 isomers (e.g., 2,2,4,4-tetramethylpentane), residual reactants | 146 | Good separation from isomers on a non-polar column due to differences in branching and boiling points. |
| n-Nonane | ≥99% | Other C9 isomers, C8 and C10 alkanes | 151 | Elutes later than branched isomers on non-polar columns; potential for co-elution with impurities of similar volatility. |
| Cyclohexane | ≥99.5% | Methylcyclopentane, benzene, n-hexane | 81 | Lower boiling point leads to shorter retention times; requires careful temperature programming to separate from more volatile impurities. |
Experimental Protocols
A validated gas chromatography method is essential for the accurate determination of solvent purity.[7] The following protocols detail the methodology for the purity assessment of this compound and its alternatives.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is highly effective for the separation and quantification of volatile hydrocarbons.[1] A non-polar stationary phase is recommended for the analysis of alkanes, as separation is primarily based on boiling point and molecular structure.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column : A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5ms, or equivalent), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
GC Conditions :
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature : 250 °C.
-
Detector Temperature (FID) : 300 °C.
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume : 1 µL.
-
Split Ratio : 50:1.
-
-
Sample Preparation : Dilute the solvent sample (e.g., this compound) 1:1000 in a high-purity solvent with a different retention time, such as carbon disulfide or pentane, to ensure the major peak does not saturate the detector.
-
Data Analysis : Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Mandatory Visualizations
To further clarify the experimental process and the relationships between analytical steps, the following diagrams are provided.
Caption: Experimental workflow for the purity validation of this compound by GC-FID.
Caption: Logical relationship of factors influencing solvent purity determination.
References
- 1. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. measurlabs.com [measurlabs.com]
- 3. hplc.sk [hplc.sk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 1067-20-5 | Benchchem [benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. ijrcs.org [ijrcs.org]
- 8. agilent.com [agilent.com]
A Comparative Analysis of Reactivity Among Nonane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of nonane (C₉H₂₀) isomers, supported by experimental data and detailed methodologies. Nonane, with its 35 structural isomers, offers a compelling case study in how molecular structure dictates chemical behavior. Understanding these differences is crucial for applications ranging from fuel science to synthetic chemistry.
Combustion: The Impact of Branching on Energy Release and Efficiency
The degree of branching in nonane isomers significantly influences their combustion characteristics. Highly branched isomers tend to have higher octane ratings, indicating greater resistance to knocking in internal combustion engines. This is because the presence of tertiary and quaternary carbons promotes more stable radical intermediates during combustion, leading to smoother burning.
Heats of Combustion
The heat of combustion (ΔH°c) is a direct measure of the energy released upon complete oxidation of a compound. While all nonane isomers undergo combustion to produce carbon dioxide and water, the energy released varies with their structural stability. Generally, more branched isomers are slightly more stable (have a less negative heat of formation) and thus release slightly less energy upon combustion compared to their linear counterpart, n-nonane.
| Isomer | Heat of Combustion (-ΔH°c) (kJ/mol) at 25°C[1] |
| n-Nonane | 6124.5 ± 1.0 |
| 2-Methyloctane | 6122.1 ± 1.1 |
| 3-Methyloctane | 6121.3 ± 1.1 |
| 4-Methyloctane | 6121.7 ± 1.1 |
| 2,6-Dimethylheptane | 6116.2 ± 1.1 |
| 2,2,4-Trimethylhexane | 6108.3 ± 1.2 |
Data sourced from a study on the heats of combustion and isomerization of six nonanes.[1]
Octane Rating
| Feature | n-Nonane | Branched Isomers (e.g., 2,2,4-Trimethylhexane) |
| Boiling Point | Higher | Lower |
| Octane Rating | Lower | Higher |
Pyrolysis (Cracking): Structural Influences on Thermal Decomposition
Pyrolysis, or cracking, involves the breaking of large hydrocarbon molecules into smaller, more useful ones at high temperatures.[7] The reactivity and product distribution in the pyrolysis of nonane isomers are heavily dependent on their carbon skeleton. This process typically proceeds through a free-radical mechanism.[8]
A study on n-decane and its isomer 2-methyl-nonane provides insight into the effects of branching. The presence of a methyl branch in 2-methyl-nonane leads to a more complex pyrolysis pathway, with a higher proportion of C-H bond cleavage compared to C-C bond cleavage.[9] This results in a different product distribution, with an increase in methane (CH₄) and a decrease in ethylene (C₂H₄) and hydrogen (H₂) compared to the straight-chain isomer.[9]
This principle can be extended to nonane isomers. We can predict that:
-
n-Nonane , with its long, unbranched chain, will likely produce a higher proportion of smaller alkenes like ethene and propene through random C-C bond scission.
-
Highly branched isomers , such as 2,2,4,4-tetramethylpentane, will preferentially cleave at the weaker C-C bonds adjacent to the quaternary carbons, leading to a higher yield of isobutene and methane.
| Isomer Type | Expected Major Pyrolysis Products |
| n-Nonane | Ethene, Propene, Methane, Hydrogen |
| Branched Isomers | Isobutene, Methane, Propene |
Free-Radical Halogenation: A Study in Selectivity
Free-radical halogenation is a classic reaction for studying the reactivity of different types of C-H bonds within an alkane. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[10][11][12] The selectivity of the halogen radical (chlorine vs. bromine) is a key factor in determining the product distribution.
-
Chlorination is a relatively fast and unselective process. The chlorine radical reacts with primary (1°), secondary (2°), and tertiary (3°) C-H bonds at rates that are not dramatically different. This leads to a mixture of monochlorinated isomers, with the product ratios often reflecting the statistical abundance of each type of hydrogen, tempered by the slight preference for more substituted positions.[11][13]
-
Bromination is much slower and significantly more selective. The bromine radical preferentially abstracts a hydrogen atom from the most substituted carbon, following the order 3° > 2° > 1°.[11][14][15][16][17] This is because the transition state for hydrogen abstraction by a bromine radical has more radical character, and is therefore more stabilized by the factors that stabilize the resulting alkyl radical.
Let's compare the predicted major monobromination products for three different nonane isomers:
| Isomer | Structure | Type and Number of Hydrogens | Predicted Major Monobromination Product |
| n-Nonane | CH₃(CH₂)₇CH₃ | 6 x 1°, 14 x 2° | 2-Bromononane and other secondary bromononanes |
| 2-Methyloctane | CH₃CH(CH₃)(CH₂)₅CH₃ | 9 x 1°, 10 x 2°, 1 x 3° | 2-Bromo-2-methyloctane |
| 2,2,4-Trimethylhexane | (CH₃)₃CCH₂CH(CH₃)CH₂CH₃ | 15 x 1°, 4 x 2°, 1 x 3° | 4-Bromo-2,2,4-trimethylhexane |
Experimental Protocols
Protocol 1: Determination of Heat of Combustion via Bomb Calorimetry
This protocol outlines the determination of the heat of combustion of a liquid nonane isomer using a bomb calorimeter.
Materials:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible
-
Nonane isomer sample
-
Benzoic acid (for calibration)
-
Fuse wire
-
Distilled water
-
Balance (accurate to 0.1 mg)
Procedure:
-
Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.
-
Sample Preparation: Accurately weigh a small amount (approx. 0.5-1.0 g) of the nonane isomer into the crucible.
-
Assembly: Place the crucible in the bomb, attach the fuse wire, and seal the bomb.
-
Pressurization: Pressurize the bomb with oxygen to approximately 30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of distilled water.
-
Ignition and Data Collection: Ignite the sample and record the temperature change of the water over time until a stable final temperature is reached.
-
Calculation: Calculate the heat released by the combustion of the nonane isomer, correct for the heat of formation of nitric acid and sulfuric acid (if applicable), and determine the molar heat of combustion.
Protocol 2: Free-Radical Bromination of a Nonane Isomer
This protocol describes a method for the free-radical bromination of a nonane isomer and analysis of the product distribution.
Materials:
-
Nonane isomer
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄, solvent)
-
UV lamp or heat source
-
Reaction flask with condenser
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a reaction flask, dissolve a known amount of the nonane isomer in carbon tetrachloride.
-
Initiation: Add a stoichiometric equivalent of bromine to the flask. Initiate the reaction by exposing the flask to UV light or by heating.
-
Reaction: Allow the reaction to proceed for a set amount of time, monitoring the disappearance of the bromine color.
-
Quenching: Quench the reaction by washing with a solution of sodium thiosulfate to remove any remaining bromine.
-
Workup: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Analysis: Analyze the product mixture using GC-MS to identify the different monobrominated isomers and determine their relative abundance.
Visualizations
Logical Flow for Comparing Reactivity
Caption: Factors influencing the comparative reactivity of nonane isomers.
Free-Radical Halogenation Mechanism
Caption: The three stages of a free-radical halogenation reaction.
References
- 1. Predict the major products of the following alkane halogenation r... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. How Is Gasoline Made? What Are Octane Ratings? [thoughtco.com]
- 5. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 9. A ReaxFF Molecular Dynamics Study of Pyrolysis Mechanism of Normal and Isomeric Decanes | Atlantis Press [atlantis-press.com]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 11. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]
- 12. savemyexams.com [savemyexams.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. Selectivity of halogens in halogenation of alkanes.plsss be fast repl - askIITians [askiitians.com]
- 17. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis of the Viscosity of Branched Versus Linear Alkanes
The viscosity of a fluid, a measure of its resistance to flow, is a critical parameter in numerous scientific and industrial applications, from lubricant formulation to drug delivery systems. In the case of alkanes, or saturated hydrocarbons, molecular structure, particularly the presence and nature of branching, plays a pivotal role in determining this fundamental property. This guide provides an objective comparison of the viscosity of branched and linear alkanes, supported by experimental data and detailed methodologies.
The Dichotomy of Branching: How Molecular Shape Influences Fluidity
The relationship between alkane branching and viscosity is not straightforward and is contingent on the overall size of the molecule. For smaller alkanes, branching typically leads to a decrease in viscosity. This is attributed to the more compact, spherical shape of branched isomers, which reduces the surface area available for intermolecular van der Waals forces.[1][2][3] With weaker intermolecular attractions, the molecules can move past each other more easily, resulting in lower resistance to flow.
Conversely, as the carbon chain length increases, the effect of branching on viscosity can be inverted. In larger alkanes, the potential for molecular entanglement becomes a more dominant factor.[1] While branching still imparts a more compact structure, the side chains can intertwine with neighboring molecules, creating a physical impediment to flow and thus increasing viscosity.
Quantitative Comparison of Alkane Viscosities
The following table summarizes the dynamic viscosities of several linear alkanes and their corresponding branched isomers at standard conditions. The data clearly illustrates the trend of decreasing viscosity with branching in smaller alkanes.
| Alkane (Number of Carbons) | Isomer | Dynamic Viscosity (mPa·s at 20°C) |
| Pentane (C5) | n-Pentane | 0.240 |
| Isopentane (2-methylbutane) | 0.22 (approx.) | |
| Neopentane (2,2-dimethylpropane) | 0.11 (approx., extrapolated) | |
| Hexane (C6) | n-Hexane | 0.31 |
| Isohexane (2-methylpentane) | 0.29 (approx.) | |
| Octane (C8) | n-Octane | 0.542 |
| Isooctane (2,2,4-trimethylpentane) | 0.50 |
Note: Viscosity is highly temperature-dependent. The values presented are at a standardized temperature for comparison.
Experimental Protocol: Measuring Kinematic Viscosity with an Ubbelohde Viscometer
The determination of kinematic viscosity, which is the ratio of dynamic viscosity to density, is commonly performed using a calibrated glass capillary viscometer, such as the Ubbelohde viscometer. This method is a staple in polymer science and the petroleum industry for its precision.[4]
Objective: To measure the kinematic viscosity of a liquid alkane.
Apparatus:
-
Ubbelohde viscometer
-
Constant temperature water bath with a precision of ±0.02 K
-
Stopwatch with a resolution of at least 0.1 seconds
-
Pipette or syringe for sample loading
-
Solvent for cleaning (e.g., acetone, heptane)
-
Filtered, dry air or nitrogen supply
Procedure:
-
Viscometer Selection and Preparation: Choose a calibrated Ubbelohde viscometer of the appropriate size for the expected viscosity of the alkane sample. Ensure the viscometer is scrupulously clean and dry. Any residual solvent or particulate matter can significantly affect the results.
-
Sample Loading: Carefully introduce the alkane sample into the filling tube of the viscometer until the liquid level is between the two marked filling lines.
-
Temperature Equilibration: Vertically suspend the viscometer in the constant temperature bath, ensuring the upper and lower timing marks are submerged. Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.[4]
-
Flow Initiation:
-
Close the venting tube with a finger or a stopper.
-
Apply gentle suction to the timing tube to draw the liquid up past the upper timing mark.
-
Release the suction and simultaneously open the venting tube. This creates a "suspended level," where the flow is driven solely by the hydrostatic pressure of the liquid column.[4]
-
-
Flow Time Measurement: Start the stopwatch the moment the leading edge of the liquid meniscus passes the upper timing mark. Stop the stopwatch precisely when the meniscus passes the lower timing mark.
-
Repeatability: Repeat the measurement at least three times. The flow times should be within a specified tolerance (e.g., ±0.2%) to ensure the precision of the results.
-
Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = C * t where 'C' is the calibration constant of the viscometer (provided with the instrument) and 't' is the average flow time in seconds.
-
Cleaning: After the measurements are complete, thoroughly clean the viscometer with an appropriate solvent and dry it with filtered air.
Logical Relationship: Alkane Structure and Viscosity
The interplay between molecular size, branching, and the resulting intermolecular forces and potential for entanglement determines the viscosity of an alkane. This relationship can be visualized as a decision-making process.
Caption: Logical flow of how alkane structure dictates viscosity.
References
A Comparative Analysis of the Solvent Properties of 3,3-Diethylpentane and Hexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and purity of the final product. This guide provides a detailed comparison of the solvent properties of 3,3-diethylpentane and n-hexane, two nonpolar alkane solvents. By presenting key physical and chemical data, alongside standardized experimental protocols, this document aims to equip researchers with the necessary information to make an informed choice between these two solvents for their specific applications.
Physical and Chemical Properties: A Tabular Comparison
A comprehensive understanding of a solvent's physical and chemical characteristics is fundamental to its effective application. The following tables summarize the key properties of this compound and n-hexane.
| Property | This compound | n-Hexane |
| Molecular Formula | C9H20 | C6H14 |
| Molecular Weight | 128.26 g/mol | 86.18 g/mol [1] |
| Boiling Point | 146.3 °C[2][3] | 68.5 - 69.1 °C[4] |
| Melting Point | -33.1 °C[2][3] | -96 to -94 °C[5][4] |
| Density | 0.755 g/mL | 0.6606 g/mL[1][5] |
| Viscosity | Data not readily available | ~0.3 mPa·s[5] |
| Flash Point | 32.8 °C[2][3] | -22 °C[1] |
| Vapor Pressure | 7.30 mmHg (at 20 °C)[3] | 17.60 kPa (at 20.0 °C)[5][4] |
| Solvent Class | Nonpolar Alkane | Nonpolar Alkane[5] |
Solvent Performance: A Comparative Overview
Both this compound and hexane are nonpolar solvents, making them suitable for dissolving nonpolar compounds based on the principle of "like dissolves like." However, their structural differences—this compound being a branched alkane and hexane being a straight-chain alkane—can influence their dissolution capabilities. Branched alkanes can sometimes exhibit enhanced solubility for certain solutes compared to their linear counterparts due to differences in molecular packing and surface area interactions.
| Compound | Solute Polarity | Solubility in n-Hexane | Solubility in this compound |
| Naphthalene | Nonpolar | 17.5 g/100 g (at 25 °C)[5] | Experimental data not available |
| Benzoic Acid | Polar | Slightly soluble[3] | Experimental data not available |
Experimental Protocols
To facilitate a direct and standardized comparison of solvent properties, the following experimental protocols are provided.
Determination of Solubility
A common method for determining the solubility of a solid in a liquid solvent is the shake-flask method.
Protocol:
-
Preparation: Add an excess amount of the solid solute to a known volume of the solvent (either this compound or hexane) in a sealed, temperature-controlled flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be determined by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
Separation: Allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Quantification: Analyze the concentration of the solute in the solvent using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Calculation: Express the solubility in terms of mass of solute per 100 g of solvent or moles of solute per liter of solvent.
Determination of Viscosity
The viscosity of a liquid can be determined using an Ostwald viscometer.
Protocol:
-
Calibration: Calibrate the viscometer using a liquid of known viscosity, such as water, at a specific temperature.
-
Sample Loading: Introduce a precise volume of the solvent (this compound or hexane) into the viscometer.
-
Thermal Equilibration: Allow the viscometer and the solvent to reach the desired temperature in a water bath.
-
Measurement: Draw the liquid up through the capillary tube to a point above the upper timing mark. Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
Calculation: Use the measured flow time and the density of the solvent, along with the calibration constant of the viscometer, to calculate the viscosity.
Determination of Evaporation Rate
The relative evaporation rate of a solvent can be determined using a method such as ASTM D3539.
Protocol:
-
Apparatus: Utilize a thin-film evaporation apparatus.
-
Sample Application: Apply a standard volume of the solvent (this compound or hexane) to a filter paper disc within the apparatus.
-
Measurement: Monitor the weight loss of the solvent over time under controlled conditions of temperature, humidity, and air flow.
-
Comparison: Compare the evaporation time to that of a reference solvent (e.g., n-butyl acetate) to determine the relative evaporation rate.
Logical Workflow for Solvent Property Assessment
The following diagram illustrates the logical workflow for assessing and comparing the solvent properties of this compound and hexane.
References
A Researcher's Guide to Force Field Parameter Validation for 3,3-Diethylpentane Simulations
For researchers, scientists, and drug development professionals, the accuracy of molecular dynamics (MD) simulations is paramount. This guide provides a comprehensive comparison of common force fields for simulating 3,3-diethylpentane, a representative branched alkane, against experimental data. We present a structured approach to validating force field parameters, enabling more reliable predictions of molecular behavior.
The choice of a force field is a critical decision in any molecular simulation study. It dictates the potential energy landscape of the system and, consequently, the accuracy of the simulated properties. For hydrocarbons like this compound, which serve as fundamental components in various chemical and biological systems, rigorous validation of force field parameters is essential. This guide compares the performance of four widely used force fields—OPLS-AA, GROMOS, AMBER, and CHARMM—by benchmarking them against experimental data for key physicochemical properties of this compound.
Experimental Data for Validation
A crucial step in force field validation is the comparison of simulated data with reliable experimental measurements. For this compound, we have compiled experimental data for density, enthalpy of vaporization, and self-diffusion coefficient from various sources, including the National Institute of Standards and Technology (NIST) WebBook.[1][2][3]
Table 1: Experimental Density of Liquid this compound
| Temperature (K) | Density (g/cm³) |
| 293.15 | 0.7545 |
| 298.15 | 0.7498 |
| 303.15 | 0.7451 |
| 313.15 | 0.7357 |
| 323.15 | 0.7262 |
| 333.15 | 0.7165 |
| 343.15 | 0.7066 |
| 353.15 | 0.6966 |
| 363.15 | 0.6864 |
| 373.15 | 0.6760 |
Data sourced from the NIST/TRC Web Thermo Tables.[1]
Table 2: Experimental Enthalpy of Vaporization of this compound
| Temperature (K) | Enthalpy of Vaporization (kJ/mol) |
| 298.15 | 41.8 ± 0.2 |
| 318.15 | 40.0 |
| 419.4 | 32.2 |
Data sourced from the NIST Chemistry WebBook.[2]
Table 3: Experimental Self-Diffusion Coefficient of Liquid this compound
| Temperature (K) | Pressure (MPa) | Self-Diffusion Coefficient (10⁻⁹ m²/s) | Solvent |
| 298.2 | 0.1 | 2.13 | decane |
| 313.2 | 0.1 | 2.76 | decane |
| 298.2 | 0.1 | 3.49 | tetradecafluoro-hexane |
| 313.2 | 0.1 | 4.41 | tetradecafluoro-hexane |
| 298.15 | 0.1 | 1.85 | tetracosafluoro-tetradecahydro-phenanthrene |
Data for diffusion in various solvents are available and can be used for validation of solute-solvent interactions.[4][5][6]
Experimental Protocols
Understanding the methodologies behind the experimental data is crucial for accurate comparison with simulation results.
Density Measurement
Experimental densities of liquids are commonly determined using techniques like pycnometry and vibrating tube densitometry .[7][8][9][10]
-
Pycnometry: This gravimetric method involves determining the mass of a precisely known volume of the liquid using a calibrated glass vessel called a pycnometer. The density is then calculated by dividing the mass by the volume.[10]
-
Vibrating Tube Densitometry: This method utilizes a U-shaped tube that is electronically excited to vibrate at its natural frequency.[7] The frequency of vibration changes when the tube is filled with the sample liquid, and this change is directly related to the density of the liquid.[7]
Enthalpy of Vaporization Measurement
The enthalpy of vaporization is typically measured using calorimetry , with Differential Scanning Calorimetry (DSC) being a common technique.[11][12][13][14]
-
Differential Scanning Calorimetry (DSC): A sample of the liquid is heated in a crucible at a controlled rate. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. At the boiling point, a significant endothermic peak is observed, and the area under this peak corresponds to the enthalpy of vaporization.[11]
Self-Diffusion Coefficient Measurement
The self-diffusion coefficient of a liquid can be measured using Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) spectroscopy.[15][16][17][18]
-
Pulsed-Field Gradient NMR (PFG-NMR): This technique applies magnetic field gradients to "label" the position of molecules based on their nuclear spin precession frequency. By applying a second gradient pulse after a known diffusion time, the displacement of the molecules can be measured, from which the diffusion coefficient is calculated.[15]
Molecular Dynamics Simulation Protocols
To validate a force field, molecular dynamics simulations of this compound should be performed, and the resulting properties compared with the experimental data. Below is a generalized protocol that can be adapted for OPLS-AA, GROMOS, AMBER, and CHARMM force fields.
-
System Setup:
-
A cubic simulation box is created and filled with a sufficient number of this compound molecules (e.g., 512 or 1000) to represent the bulk liquid.
-
The initial configuration can be generated by randomly placing molecules in the box, followed by an energy minimization step to remove any steric clashes.
-
-
Force Field and Parameters:
-
The chosen force field (OPLS-AA, GROMOS, AMBER, or CHARMM) is applied to the system. The parameters for this compound may be available in the standard force field distribution or may need to be generated using parameterization tools specific to each force field.
-
-
Equilibration:
-
The system is first equilibrated in the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. This is typically done for a few hundred picoseconds to allow the system to reach the desired temperature.
-
Following NVT equilibration, the system is further equilibrated in the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure, and temperature are constant. This allows the density of the system to relax to its equilibrium value at the specified temperature and pressure (e.g., 298.15 K and 1 atm). This stage should be run for several nanoseconds.
-
-
Production Run:
-
After equilibration, a production run is performed in the NPT ensemble for a sufficiently long time (e.g., tens to hundreds of nanoseconds) to collect statistically meaningful data.
-
During the production run, the coordinates of all atoms are saved at regular intervals to generate a trajectory file.
-
-
Data Analysis:
-
Density: The density is calculated as the average of the instantaneous densities recorded during the NPT production run.
-
Enthalpy of Vaporization (ΔHvap): This can be calculated using the following equation: ΔHvap = Egas - Eliquid + RT where Egas is the average potential energy of a single molecule in the gas phase (from a separate simulation), Eliquid is the average potential energy per molecule in the liquid phase simulation, R is the ideal gas constant, and T is the temperature.
-
Self-Diffusion Coefficient (D): The self-diffusion coefficient is calculated from the trajectory data by analyzing the mean square displacement (MSD) of the molecules over time, using the Einstein relation: MSD(t) = ⟨|ri(t) - ri(0)|²⟩ = 6Dt where ri(t) is the position of the center of mass of molecule i at time t.
-
Visualization of the Validation Workflow
The following diagrams illustrate the key workflows and relationships in the force field parameter validation process.
Caption: Workflow for force field parameter validation.
Caption: Relationships between data and methods in validation.
By following the protocols outlined in this guide and comparing simulation results with the provided experimental data, researchers can confidently select and validate a force field for their studies involving this compound and other branched alkanes. This rigorous approach will ultimately lead to more accurate and reliable insights from molecular dynamics simulations in drug development and other scientific disciplines.
References
- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. Pentane, 3,3-diethyl- [webbook.nist.gov]
- 3. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. matestlabs.com [matestlabs.com]
- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 10. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 11. calnesis.com [calnesis.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. Pulsed-field-gradient measurements of time-dependent gas diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pulsed-field gradient nuclear magnetic resonance measurements (PFG NMR) for diffusion ordered spectroscopy (DOSY) mapping - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. cpsm.kpi.ua [cpsm.kpi.ua]
A Comparative Analysis of the Physical Properties of 3,3-Diethylpentane and Its Isomers
This guide provides a detailed comparison of the key physical properties of 3,3-diethylpentane against two of its structural isomers, n-nonane and 2,2,4,4-tetramethylpentane. This information is crucial for researchers, scientists, and professionals in drug development for solvent selection, reaction condition optimization, and overall chemical process design. All data is cross-referenced from reputable chemical databases and supported by standardized experimental protocols.
Physical Property Data Comparison
The following table summarizes the key physical properties of this compound, n-nonane, and 2,2,4,4-tetramethylpentane. These compounds share the same molecular formula (C9H20) and molecular weight, making them ideal for a comparative study of the effects of molecular structure on physical properties.[1][2][3][4][5][6][7]
| Physical Property | This compound | n-Nonane | 2,2,4,4-Tetramethylpentane |
| Molecular Formula | C9H20 | C9H20 | C9H20 |
| Molecular Weight | 128.26 g/mol | 128.26 g/mol | 128.26 g/mol |
| Boiling Point | 146.3 °C | 150.8 °C[1] | 122.2 °C |
| Melting Point | -33.1 °C | -53 °C[4] | -67 °C[5] |
| Density | 1.0886 g/cm³ | 0.718 g/cm³[1] | 0.719 g/cm³[5] |
| Refractive Index | Not Available | Not Available | 1.41[3] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties listed above.
1. Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[8][9][10][11][12]
-
Apparatus: Thiele tube or a similar heating bath, thermometer, small test tube, capillary tube (sealed at one end), and a liquid sample.
-
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube).
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor of the liquid is escaping.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure inside the capillary is equal to the atmospheric pressure.
-
2. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid.[13][14] For pure crystalline solids, this transition occurs over a very narrow temperature range. The capillary method is a standard technique for melting point determination.[14][15]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, and a solid sample.
-
Procedure:
-
A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (around 1-2 °C per minute) as the melting point is approached to ensure thermal equilibrium.[13][16]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).[13]
-
3. Density Determination (Digital Density Meter)
Density is the mass of a substance per unit volume.[17] The ASTM D4052 standard test method outlines the use of a digital density meter for the accurate determination of the density of liquid hydrocarbons.[18]
-
Apparatus: A digital density meter, which typically utilizes an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated using certified reference standards with known densities.
-
A small volume of the liquid sample is injected into the measuring cell (the U-tube).
-
The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid.
-
The instrument's software then calculates and displays the density of the sample at the measurement temperature. For accurate results, the temperature of the sample must be controlled and recorded.[17][19]
-
4. Refractive Index Measurement (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[20][21][22][23]
-
Apparatus: Abbe refractometer, a light source (typically a sodium D line), and a liquid sample.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[21]
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed to spread the sample into a thin film.
-
Light from the source is passed through the sample.
-
The user looks through the eyepiece and adjusts the controls to bring a distinct light/dark boundary into view and align it with the crosshairs.
-
The refractive index is then read directly from the instrument's scale.
-
The temperature of the measurement should be recorded as the refractive index is temperature-dependent.
-
Logical Workflow for Physical Property Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing physical property data, ensuring data accuracy and reliability for research and development.
Caption: Workflow for cross-referencing physical property data.
References
- 1. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 2. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. 正壬烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2,4,4-tetramethylpentane [stenutz.eu]
- 6. Nonane - Sciencemadness Wiki [sciencemadness.org]
- 7. 2,2,4,4-Tetramethylpentane | C9H20 | CID 14058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. scribd.com [scribd.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. westlab.com [westlab.com]
- 15. thinksrs.com [thinksrs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 19. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 20. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. hinotek.com [hinotek.com]
- 22. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 23. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
Safety Operating Guide
Navigating the Safe Disposal of 3,3-Diethylpentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,3-diethylpentane, a highly flammable liquid, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is paramount for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical splash goggles, appropriate protective gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors, which can cause drowsiness and dizziness.[1][2] It is imperative to keep this compound away from heat, sparks, open flames, and other ignition sources, as it is a highly flammable liquid and vapor.[3][4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by hazardous waste regulations. It must not be disposed of down the drain or in regular trash.[6][7] The following steps outline the correct procedure for its disposal:
-
Waste Identification and Classification: this compound is classified as a flammable liquid and, therefore, a hazardous waste.[3][4] All waste containing this chemical must be treated as such.
-
Waste Segregation: It is critical to segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[8] Specifically, it should be collected in a designated container for non-halogenated organic solvents.[9] Do not mix it with incompatible materials such as strong oxidizing agents.[1]
-
Container Selection and Labeling:
-
Container: Use a chemically compatible container, preferably the original container or one made of appropriate plastic or glass, ensuring it is free from damage and has a secure, leak-proof closure.[6][8][10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable liquid).[11][12] The date of waste accumulation should also be recorded.[10]
-
-
Waste Accumulation and Storage:
-
Waste containers should be kept tightly closed except when adding waste.[13][14]
-
Store the waste container in a designated and well-ventilated satellite accumulation area (SAA) that is within the line of sight of the generating laboratory.[11]
-
The storage area should be away from heat and ignition sources.[10][14]
-
-
Arranging for Disposal:
-
Once the waste container is full (do not overfill; leave some headspace), or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][13]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
While specific disposal limits for this compound are not individually defined and fall under general hazardous waste regulations, the following table summarizes key quantitative data related to its properties and safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ | [3] |
| Molecular Weight | 128.26 g/mol | [3][5][15] |
| Flash Point | 32.8 °C | [5] |
| Boiling Point | 146.3 °C | [5] |
| Storage Temperature | +2 to +8 °C | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1067-20-5 Name: this compound [xixisys.com]
- 5. This compound, 1 g, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. web.mit.edu [web.mit.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. GSRS [precision.fda.gov]
Navigating the Safe Handling of 3,3-Diethylpentane: A Guide for Laboratory Professionals
Understanding the Hazards
3,3-Diethylpentane is classified under the Globally Harmonized System (GHS) as a highly flammable liquid and vapor (H225)[1]. This classification necessitates stringent safety measures to prevent ignition and ensure the well-being of laboratory personnel. While detailed toxicological data for this compound is limited, information on a similar compound, 3,3-Dimethylpentane, suggests potential hazards such as skin and eye irritation, respiratory tract irritation, and the risk of aspiration if swallowed, which can cause lung damage[2]. Vapors may also cause drowsiness and dizziness[2].
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should be worn at all times. A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Select gloves that are resistant to organic solvents. Inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently, especially if contact with the chemical occurs. |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron | A flame-resistant lab coat is essential due to the high flammability of the compound. For tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | Work should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available, ensure adequate general ventilation and consider the use of a respirator with an organic vapor cartridge, based on a risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a material that offers protection against chemical spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risks associated with this compound.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
-
Have appropriate fire extinguishing media (e.g., dry chemical or carbon dioxide extinguisher) readily available.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Chemical Handling :
-
Dispense the smallest quantity of this compound necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
Use compatible and properly labeled containers for all transfers and dilutions.
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
-
Spill Response :
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Decontaminate the work area.
-
Properly remove and dispose of or decontaminate PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation :
-
Collect all this compound waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Management :
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (e.g., "Flammable Liquid").
-
Keep the waste container closed except when adding waste.
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.
-
-
Disposal Procedure :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.
-
Visualizing the Workflow
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the key workflows.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
